tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOSWAQZBWMIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440896 | |
| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309947-86-2 | |
| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate CAS number
A comprehensive examination of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate, a pivotal intermediate in nucleoside chemistry, is presented for researchers, scientists, and professionals in drug development. This guide details its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of modified nucleosides.
Physicochemical and Structural Data
This compound, also known as 6-[bis(Boc)amino]purine or di-Boc-adenine, is a protected derivative of adenine.[1] The two tert-butoxycarbonyl (Boc) groups on the exocyclic amine enhance its solubility in organic solvents, a critical feature for its application in synthetic organic chemistry.[2]
| Identifier | Value |
| CAS Number | 309947-86-2[3] |
| Molecular Formula | C₁₅H₂₁N₅O₄[1][3] |
| Molecular Weight | 335.36 g/mol [3] |
| Boiling Point | 500.5 ± 53.0 °C[3] |
| Alternate Names | 6-[bis(Boc)amino]purine, di-Boc-adenine |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of di-Boc-adenine and its subsequent deprotection to yield the free amine.
Synthesis of this compound
This protocol describes the protection of the exocyclic amine of adenine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Adenine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of adenine (1.0 equivalent) in dry THF, add DMAP (0.1 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature overnight. The suspension should gradually become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Deprotection of the Boc Groups
This protocol outlines the removal of the Boc protecting groups to regenerate the free amine of adenine or its derivatives, a necessary step in the final stages of synthesizing a target molecule.
Materials:
-
This compound derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected purine derivative (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) dropwise to the solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
Applications in Drug Development and Research
The primary application of di-Boc-adenine is as a key building block in the synthesis of modified nucleosides, particularly through the Mitsunobu reaction.[2][5] The enhanced solubility of the protected adenine allows for efficient coupling with various alcohols, including those on carbocyclic or sugar moieties, to form nucleoside analogs.[2][5] These analogs are instrumental in the development of antiviral and anticancer agents, as they can act as chain terminators or inhibitors of enzymes involved in nucleic acid synthesis.
Visualizations
The following diagrams illustrate the experimental workflow for the use of di-Boc-adenine in a Mitsunobu reaction and a conceptual representation of how a resulting nucleoside analog might function in a biological context.
References
di-tert-butyl (7H-purin-6-yl)imidodicarbonate physical properties
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical properties, synthesis, and deprotection of di-tert-butyl (7H-purin-6-yl)imidodicarbonate. This N,N-di-Boc-protected adenine derivative is a critical intermediate in synthetic and medicinal chemistry, enabling the regioselective modification of the purine scaffold.
Core Physical and Chemical Properties
Di-tert-butyl (7H-purin-6-yl)imidodicarbonate, also known as N⁶,N⁶-bis(tert-butoxycarbonyl)adenine, is a white to off-white solid at room temperature. Its dual tert-butoxycarbonyl (Boc) protecting groups render the exocyclic amine of adenine nucleophilic, facilitating a range of chemical transformations not possible with unprotected adenine. The compound is generally soluble in common organic solvents.
Quantitative Data Summary
For ease of reference, the key physical and chemical properties of di-tert-butyl (7H-purin-6-yl)imidodicarbonate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₁N₅O₄ |
| Molecular Weight | 335.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 149-150 °C |
| Boiling Point | 500.5 ± 53.0 °C (Predicted) |
| Density | 1.296 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.59 ± 0.10 (Predicted) |
| Storage Conditions | 2-8°C |
Synthetic and Deprotection Workflow
The primary utility of di-tert-butyl (7H-purin-6-yl)imidodicarbonate lies in its role as a protected form of adenine. The Boc groups can be efficiently installed on the exocyclic amine of adenine and subsequently removed under acidic conditions to liberate the free amine. This protection-deprotection strategy is fundamental in the synthesis of complex nucleoside analogs and other purine derivatives.
A Technical Guide to the Synthesis of Di-Boc Protected Adenine
For Researchers, Scientists, and Drug Development Professionals
The protection of nucleobases is a cornerstone of synthetic organic chemistry, particularly in the assembly of oligonucleotides and the development of nucleoside-based therapeutics. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the exocyclic amine of adenine due to its stability under various reaction conditions and its facile removal under acidic conditions. This technical guide provides an in-depth overview of the synthesis of N,N-di-Boc-adenine, a key intermediate that offers enhanced solubility in organic solvents compared to its parent nucleobase, facilitating a broader range of chemical transformations.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.
Chemical Reaction Pathway
The synthesis of di-Boc protected adenine involves the reaction of adenine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst, typically 4-(dimethylamino)pyridine (DMAP). The reaction proceeds by the nucleophilic attack of the exocyclic N⁶ amino group and the N⁹ nitrogen of the purine ring on the electrophilic carbonyl carbons of (Boc)₂O.
References
In-Depth Technical Guide: Spectroscopic Data for N,N-di-Boc-adenine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-di-Boc-adenine (N,N-bis(tert-butoxycarbonyl)adenine). Due to the limited availability of consolidated and publicly accessible experimental data for this specific compound, this guide combines information from analogous structures and general principles of spectroscopic analysis to offer a detailed predictive profile. This document is intended to serve as a valuable resource for researchers utilizing N,N-di-Boc-adenine as an intermediate in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where it serves as a key protected nucleobase.
Synthesis of N,N-di-Boc-adenine: An Experimental Protocol
The synthesis of N,N-di-Boc-adenine is typically achieved through the direct di-tert-butoxycarbonylation of adenine. The following protocol is a generalized procedure based on established methods for the N-protection of amines.
Materials:
-
Adenine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend adenine in the chosen anhydrous solvent.
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (catalytic amount, e.g., 0.1 equivalents) and the base (triethylamine or DIPEA, e.g., 2.2 equivalents) to the suspension.
-
Boc Protection: To the stirred suspension, add di-tert-butyl dicarbonate (e.g., 2.2 to 2.5 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (adenine) is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N,N-di-Boc-adenine.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for N,N-di-Boc-adenine.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N,N-di-Boc-adenine. These predictions are based on the known spectral characteristics of the adenine core and the tert-butoxycarbonyl (Boc) protecting group.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for N,N-di-Boc-adenine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 (Adenine) | 8.0 - 8.5 | Singlet | - | Deshielded due to adjacent nitrogen atoms. |
| H-8 (Adenine) | 8.2 - 8.7 | Singlet | - | Deshielded aromatic proton. |
| -C(CH₃)₃ (Boc) | 1.5 - 1.7 | Singlet | - | Characteristic signal for the 18 equivalent protons of the two Boc groups. |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-di-Boc-adenine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (Adenine) | 150 - 155 | Aromatic carbon. |
| C-4 (Adenine) | 150 - 155 | Aromatic carbon attached to the exocyclic nitrogen. |
| C-5 (Adenine) | 120 - 125 | Aromatic carbon. |
| C-6 (Adenine) | 155 - 160 | Aromatic carbon bearing the di-Boc protected amino group. |
| C-8 (Adenine) | 140 - 145 | Aromatic carbon. |
| C=O (Boc) | 150 - 155 | Carbonyl carbon of the Boc group. |
| -C (CH₃)₃ (Boc) | 80 - 85 | Quaternary carbon of the tert-butyl group. |
| -C(C H₃)₃ (Boc) | 27 - 29 | Methyl carbons of the tert-butyl group. |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data for N,N-di-Boc-adenine
| Ion | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 336.17 | Molecular ion peak (protonated). |
| [M-55]⁺ | 281.12 | Loss of a C₄H₇O fragment (isobutylene + CO). |
| [M-99]⁺ | 237.09 | Loss of a Boc group minus H. |
| [M-100]⁺ | 236.08 | Loss of a Boc group. |
| [M-199]⁺ | 137.07 | Loss of both Boc groups minus H. |
| [M-200]⁺ | 136.06 | Loss of both Boc groups, resulting in the adenine cation. |
| [Adenine+H]⁺ | 136.06 | Adenine fragment. |
| [Boc]⁺ | 57.07 | tert-Butyl cation. |
Ionization Mode: Electrospray Ionization (ESI) positive mode.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like N,N-di-Boc-adenine.
Spectroscopic Characterization Workflow Diagram:
Caption: General workflow for spectroscopic characterization.
Conclusion
An In-depth Technical Guide on tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate, a key intermediate in the synthesis of modified nucleosides and other purine derivatives.
Chemical Structure and Properties
This compound , also known as N,N-bis(tert-butoxycarbonyl)-adenine or di-Boc-adenine, is a protected form of adenine where the exocyclic amine group is protected by two tert-butoxycarbonyl (Boc) groups. This protection strategy enhances the solubility of adenine in organic solvents and allows for selective reactions at other positions of the purine ring.
| Property | Value | Reference |
| CAS Number | 309947-86-2 | [1][2] |
| Molecular Formula | C₁₅H₂₁N₅O₄ | [1][2] |
| Molecular Weight | 335.36 g/mol | [1][2] |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis
The synthesis of this compound is achieved through the direct di-tert-butoxycarbonylation of adenine. The following experimental protocol is adapted from the literature.
Experimental Protocol: Synthesis of N,N-bis(tert-butoxycarbonyl)-adenine
Materials:
-
Adenine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of adenine (1.0 eq) in anhydrous dichloromethane, triethylamine (3.0 eq) and 4-(dimethylamino)pyridine (0.1 eq) are added.
-
Di-tert-butyl dicarbonate (2.5 eq) is then added portion-wise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, during which the suspension gradually becomes a clear solution.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
References
The Strategic Role of Di-Boc Purine Derivatives in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the purine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and virology. Its structural resemblance to endogenous nucleobases allows for the design of potent enzyme inhibitors and modulators of cellular signaling. However, the inherent physicochemical properties of purines, such as poor solubility in organic solvents and multiple reactive sites, present significant challenges in their synthetic manipulation. The strategic application of protecting groups is paramount to overcoming these hurdles, and among these, the di-tert-butoxycarbonyl (di-Boc) group has emerged as a powerful tool. This technical guide provides an in-depth analysis of the role of di-Boc purine derivatives as key intermediates in medicinal chemistry, detailing their synthesis, application, and the biological relevance of the molecules they help create.
The Core Function of Di-Boc Protection: Enabling Synthesis
The primary role of di-Boc protection on the exocyclic amine of purines, such as adenine and guanine, is not to impart direct biological activity but to facilitate the synthesis of complex, biologically active molecules. The introduction of two Boc groups significantly enhances the solubility of the purine core in aprotic organic solvents, a critical factor for achieving homogeneous reaction conditions and improving yields. Furthermore, by temporarily masking the nucleophilicity of the exocyclic amine, the di-Boc group directs subsequent chemical modifications, most notably N9-alkylation, with high regioselectivity. This control is essential for the synthesis of a wide array of purine-based drugs where the substituent at the N9 position is crucial for biological activity.
Experimental Protocols: A Step-by-Step Approach
The following protocols outline the key experimental procedures for the synthesis and utilization of di-Boc purine derivatives, exemplified by the preparation of a precursor for a Cyclin-Dependent Kinase (CDK) inhibitor.
Protocol 1: Di-Boc Protection of 2-Amino-6-chloropurine
This procedure describes the synthesis of N,N-bis(tert-butoxycarbonyl)-2-amino-6-chloropurine, a versatile intermediate for the synthesis of various guanine analogs.
Materials:
-
2-Amino-6-chloropurine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Suspend 2-amino-6-chloropurine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (catalytic amount) to the suspension.
-
Add (Boc)₂O (typically 2.2-2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the di-Boc protected purine as a solid.
Protocol 2: Mitsunobu Reaction for N9-Alkylation
This protocol details the N9-alkylation of a di-Boc protected purine with an alcohol, a key step in the synthesis of many purine-based drugs.[1][2]
Materials:
-
Di-Boc protected purine (e.g., N,N-bis(tert-butoxycarbonyl)-adenine)
-
Desired alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve the di-Boc protected purine, the alcohol (typically 1.1-1.5 equivalents), and PPh₃ (typically 1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (typically 1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N9-alkylated di-Boc purine derivative.
Quantitative Data: Biological Activity of Final Products
As di-Boc purine derivatives are synthetic intermediates, they are generally not evaluated for biological activity. The Boc groups are removed in the final stages of synthesis to unmask the active pharmacophore. The following tables summarize the quantitative biological data for representative final drug candidates synthesized using di-Boc purine intermediates.
Table 1: Antiviral Activity of Penciclovir
Penciclovir is an antiviral drug for which di-Boc guanine derivatives can be used as key intermediates to improve solubility and reaction yields during synthesis.[3]
| Virus | Cell Line | IC₅₀ (µM) |
| Herpes Simplex Virus 1 (HSV-1) | MRC-5 | 1.0 - 2.5 |
| Herpes Simplex Virus 2 (HSV-2) | MRC-5 | 2.0 - 4.2 |
| Varicella-Zoster Virus (VZV) | MRC-5 | 3.9 - 11.0 |
Table 2: Kinase Inhibitory Activity of Purine-Based CDK Inhibitors
The synthesis of many potent CDK inhibitors, such as Seliciclib (Roscovitine) and its analogs, relies on the use of protected purine precursors to achieve the desired substitutions.[4]
| Compound/Target CDK | IC₅₀ (nM) |
| Seliciclib (Roscovitine) | |
| CDK1/cyclin B | 700 |
| CDK2/cyclin A | 700 |
| CDK2/cyclin E | 700 |
| CDK5/p35 | 400 |
| CYC065 | |
| CDK2/cyclin E | 9 |
| CDK5/p25 | 12 |
| CDK9/cyclin T1 | 21 |
Visualizing the Role of Di-Boc Purines: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for synthesizing a CDK inhibitor precursor and the key signaling pathways targeted by such inhibitors.
Caption: Synthetic workflow for a CDK inhibitor precursor using a di-Boc purine intermediate.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for purine-based kinase inhibitors.
Caption: The CDK2/Cyclin E pathway controlling the G1/S cell cycle transition, a key target in cancer therapy.[5]
Conclusion
Di-Boc purine derivatives represent a critical class of synthetic intermediates that have significantly advanced the field of medicinal chemistry. Their ability to enhance solubility and provide regiocontrol in subsequent reactions has enabled the efficient synthesis of a multitude of complex purine-based drug candidates. While devoid of intrinsic biological activity themselves, their role as "enablers" of synthesis is indispensable. The protocols and data presented herein underscore the strategic importance of di-Boc purine derivatives in the ongoing quest for novel and more effective therapeutics targeting a range of diseases. Future innovations in protection strategies will undoubtedly continue to play a pivotal role in the evolution of drug discovery.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Preliminary Studies on the Synthesis of N-Substituted Purines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of preliminary studies in the synthesis of N-substituted purines. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and insights into the biological relevance of these compounds.
Introduction
N-substituted purines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As structural analogs of endogenous purines, adenine and guanine, they can interact with a wide range of biological targets, including protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer, inflammation, and viral infections. Consequently, the development of synthetic routes to access novel N-substituted purine derivatives is a key area of research in the quest for new therapeutic agents. This guide details several key methodologies for the synthesis of these important molecules.
Key Synthetic Methodologies
The synthesis of N-substituted purines can be achieved through various strategic approaches, each with its own advantages in terms of regioselectivity and substrate scope. The primary methods include direct alkylation of the purine core, transition-metal-catalyzed cross-coupling reactions, and construction of the purine ring from acyclic or heterocyclic precursors.
Direct N-Alkylation of Purines
Direct alkylation of the purine ring is a common method for introducing substituents onto the nitrogen atoms. The regioselectivity of this reaction (N7 vs. N9) is a critical aspect and can be influenced by the nature of the purine substrate, the alkylating agent, the solvent, and the presence of catalysts.
A notable method for achieving N7 regioselectivity involves the use of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), with N-trimethylsilylated purines.[1] This approach allows for the introduction of tert-alkyl groups, which can be challenging with other methods.[1]
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the alkylation of nucleophiles, including the nitrogen atoms of the purine ring, with primary or secondary alcohols.[2][3][4] This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon.[2][3][4] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7][8] In the context of purine synthesis, it is particularly useful for the amination of halopurines, such as 2,6-dichloropurine, at the C2 and C6 positions.[9] This reaction offers a broad substrate scope and functional group tolerance.[5][7][8]
Synthesis from Pyrimidine and Imidazole Precursors
An alternative to modifying a pre-existing purine core is the construction of the purine ring system from smaller heterocyclic building blocks. The Traube purine synthesis, for instance, involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or a derivative, to form the imidazole portion of the purine.[10] Similarly, N-substituted purines can be synthesized from appropriately substituted imidazole precursors.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic reactions described above.
N7-Regioselective tert-Alkylation of 6-Chloropurine[1]
Materials:
-
6-Chloropurine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Tin(IV) chloride (SnCl₄)
-
tert-Butyl bromide
-
Argon atmosphere
Procedure:
-
To a suspension of 6-chloropurine (5.0 mmol) in anhydrous DCE (40 mL) under an argon atmosphere, add BSA (7.5 mmol).
-
Heat the mixture at 76–80 °C for 30 minutes to obtain a clear solution.
-
Cool the mixture in an ice bath and add SnCl₄ (10.5 mmol).
-
Remove the ice bath and continue stirring at room temperature for 10 minutes.
-
Add tert-butyl bromide (15 mmol) and stir the mixture at room temperature for 19 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
General Procedure for Mitsunobu Reaction on Purines[2]
Materials:
-
Alcohol (1 eq.)
-
Triphenylphosphine (PPh₃, 1.5 eq.)
-
Purine nucleophile
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol (1 eq.), triphenylphosphine (1.5 eq.), and the purine nucleophile in anhydrous THF (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 6 to 8 hours.
-
Monitor the reaction by TLC. The formation of a solid precipitate of triphenylphosphine oxide (TPPO) indicates reaction progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and filter to remove TPPO.
-
Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2,6-Dichloropurine[9]
Materials:
-
2,6-Dichloropurine
-
Amine (1.1 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add 2,6-dichloropurine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base to the flask and seal it with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for representative N-substituted purines, including their synthetic yields and biological activities.
Table 1: Synthesis and Yields of Representative N-Substituted Purines
| Compound ID | Starting Material | Synthetic Method | N-Substituent | Yield (%) | Reference |
| 1 | 6-Chloropurine | N7-Alkylation (SnCl₄) | tert-Butyl | 78 | [1] |
| 2 | Alcohol, Purine | Mitsunobu Reaction | Varies | 20-93 | [2][11] |
| 3 | 2,6-Dichloropurine | Buchwald-Hartwig | Varies | up to 93 | [9] |
| 4 | 4,5-Diaminopyrimidine | Traube Synthesis | Varies | 64-98 | [10] |
Table 2: Cytotoxic Activity (IC₅₀) of Selected N-Substituted Purine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Roscovitine | Various | 10-50 | [12] |
| Purvalanol | Prostate (LNCaP, DU145, PC3) | Moderate cytotoxicity | [13] |
| ZZC4 | Lung, Breast, Melanoma | Potent inhibition | [14] |
| Various | Various | 1.24 - 7.62 | [12] |
Mandatory Visualization
This section provides diagrams created using the DOT language to visualize key experimental workflows and signaling pathways relevant to N-substituted purines.
Experimental Workflow for Synthesis and Screening
Simplified EGFR Signaling Pathway
Simplified CDK Signaling Pathway
Conclusion
The synthesis of N-substituted purines remains a vibrant and important area of chemical research. The methodologies outlined in this guide provide a solid foundation for the design and preparation of novel purine derivatives with potential therapeutic applications. The ability to selectively functionalize the purine core at its various nitrogen and carbon positions allows for the fine-tuning of biological activity and pharmacokinetic properties. Future work in this field will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new biological targets for this versatile class of molecules.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Di-Boc Protected Nucleobases
Introduction
In the realm of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues, oligonucleotides, and their derivatives for therapeutic and diagnostic applications, the use of protecting groups is paramount.[1][] These groups temporarily mask reactive functional groups, preventing unwanted side reactions and enabling precise chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3][4]
While mono-Boc protection of the exocyclic amines of nucleobases like adenine, guanine, and cytosine is common, di-Boc protection, where two Boc groups are attached to the same exocyclic nitrogen, offers unique advantages. This strategy significantly enhances the solubility of often poorly soluble purine and pyrimidine derivatives in organic solvents and modulates their reactivity in crucial ways.[5][6] This technical guide provides a comprehensive exploration of the synthesis, stability, and reactivity of di-Boc protected nucleobases, offering valuable insights for researchers, scientists, and professionals in drug development.
Synthesis of Di-Boc Protected Nucleobases
The introduction of two Boc groups onto the exocyclic amino functions of nucleobases is typically achieved by reacting the nucleobase or nucleoside with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[7] This transformation can be performed in solution or under solvent-free conditions, for instance, using ball milling, which offers a more environmentally friendly approach.[7] The di-Boc protection of guanosine can also lead to the formation of an O⁶-Boc enol carbonate.[7]
A key feature of di-Boc protection is its application to enhance the solubility and reactivity of nucleobases. For example, bis-Boc protected 2-amino-6-chloropurine shows significantly improved solubility in solvents commonly used for Mitsunobu reactions, such as THF and dioxane.[5]
Table 1: Synthesis of Di-Boc Protected Nucleosides
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 3',5'-O-di-tert-butylsilanediyl-2'-O-tert-butyldimethylsilyl guanosine | (Boc)₂O, TEA, DMAP | Acetonitrile, 2 days | O⁶-tert-Butyl-N,N-bis(tert-butyloxycarbonyl)-3',5'-O-di-tert-butylsilanediyl-2'-O-tert-butyldimethylsilyl guanosine | 64 | [8] |
| O-acetylated adenosine derivatives | (Boc)₂O, DMAP | Solvent-free, ball milling | Bis-N-Boc protected adenosine derivatives | High | [7] |
| N⁶-Benzoyladenine | (Boc)₂O | Not specified | N⁶-Benzoyl-N⁶,N⁹-di-Boc-adenine | Not specified | [5] |
Reactivity and Stability Profile
The Boc protecting group is known for its stability towards most nucleophiles and bases.[9] It is, however, labile under acidic conditions, which is the basis for its widespread use in orthogonal protection strategies.[4] The di-Boc group generally follows this reactivity pattern but with some notable distinctions.
-
Acid Stability: Di-Boc groups are cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This cleavage proceeds via the formation of a stable tert-butyl cation.[4] Interestingly, in some contexts, one of the two Boc groups on a guanine nucleobase can be cleaved concomitantly with an acid-labile 5'-O-DMT group during oligonucleotide synthesis, while the other remains, simplifying deprotection schemes.[8]
-
Base Stability: The di-Boc group is generally stable to basic conditions, a property that allows for the use of base-labile protecting groups like Fmoc elsewhere in the molecule.[9] However, selective cleavage of one of the two N² Boc groups from a protected guanosine derivative can be achieved using aqueous NaOH in methanol.[8]
-
Nucleophiles and Electrophiles: Di-Boc protection effectively shields the exocyclic amine from reacting with both nucleophiles and electrophiles. This is a key advantage, as it prevents side reactions during coupling steps in oligonucleotide or PNA synthesis.[6][12] The reduced nucleophilicity of the di-Boc protected amine is a critical feature that enhances the regioselectivity of subsequent reactions.[6]
-
Solubility: A major practical advantage of di-Boc protection is the significant improvement in the solubility of nucleobases and their derivatives in common organic solvents like THF and dioxane.[5][6] This is particularly beneficial for notoriously insoluble compounds like guanine derivatives.
Key Reactions and Applications
The unique properties of di-Boc protected nucleobases make them highly valuable reagents in synthetic chemistry, most notably in the Mitsunobu reaction.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds, but its application to unprotected adenine is often problematic due to low solubility and competing nucleophilicity from the exocyclic amino group.[6] Di-Boc protected adenine, however, is an excellent substrate for this reaction. The protection scheme increases solubility in the preferred solvent (THF) and renders the N⁶-amino group non-nucleophilic, preventing side reactions and leading to clean, high-yielding couplings at the N⁹ position.[5][6]
Table 2: Mitsunobu Reaction of Di-Boc-Adenine with Various Alcohols
| Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| Non-allylic cyclopentanol | rt, 2–5 h | 85 | [6] |
| Allylic cyclopentenol | 0 °C, 30 min | ~90 | [6] |
| Sterically unencumbered alcohol | Not specified | 96 | [6] |
| Cyclopentanol derivative (for Neplanocin A synthesis) | Dioxane | 74 | [5] |
Applications in PNA and Oligonucleotide Synthesis
Di-Boc protected nucleobases are also employed in the solid-phase synthesis of Peptide Nucleic Acids (PNAs).[13] The bis-N-Boc protection of cytosine has been used in the synthesis of mixed-sequence nucleo-oligolysines.[14] The enhanced stability and solubility offered by the di-Boc group are advantageous in the iterative coupling cycles required for building these complex biomolecules.[13]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N-di-Boc-Protected Nucleosides (Solvent-Free)[7]
-
Preparation: In a mortar, combine the O-protected nucleoside (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 4.0-6.0 eq), and 4-(dimethylamino)pyridine (DMAP, 0.2-0.5 eq).
-
Reaction: Grind the solid mixture using a pestle at room temperature. The reaction is monitored by TLC. As the reaction progresses, the solid mixture will typically form a liquid phase or melt.
-
Work-up: Once the reaction is complete (as judged by TLC), the crude product is purified by column chromatography on silica gel to afford the desired di-Boc protected nucleoside.
Protocol 2: Mitsunobu Coupling of a di-Boc-Protected Nucleobase with an Alcohol[6]
-
Preparation: To a solution of N⁶,N⁶-di-Boc-adenine (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (Ph₃P, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the N⁹-alkylated product.
Protocol 3: Deprotection of a di-Boc-Protected Nucleoside[10][15]
-
Preparation: Dissolve the di-Boc-protected nucleoside (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Reaction: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M). Stir the mixture at room temperature for 1-4 hours. The reaction is monitored by TLC.
-
Work-up: Once deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Conclusion
Di-Boc protection of nucleobases represents a powerful strategy in modern synthetic chemistry. It addresses the critical challenges of poor solubility and competing reactivity of the exocyclic amino groups, particularly in purine derivatives. The enhanced stability and predictable reactivity of di-Boc protected nucleobases have made them invaluable intermediates, especially in high-yielding Mitsunobu couplings for the synthesis of complex nucleoside analogues. The detailed protocols and reactivity data presented in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this methodology in their synthetic endeavors.
References
- 1. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. auburn.edu [auburn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 14. Synthetic approaches to nucleopeptides containing all four nucleobases, and nucleic acid-binding studies on a mixed-sequence nucleo-oligolysine - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08765E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Mitsunobu Reaction with Di-Boc-Adenine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the N9-alkylation of di-Boc-adenine via the Mitsunobu reaction. This method is crucial for the synthesis of various nucleoside analogs, which are significant in antiviral and anticancer drug discovery. The use of di-tert-butoxycarbonyl (di-Boc) protected adenine is advantageous as it enhances solubility in common organic solvents and minimizes side reactions by reducing the nucleophilicity of the exocyclic amino group.[1][2]
Quantitative Data Summary
The efficiency of the Mitsunobu reaction with di-Boc-adenine is influenced by the choice of solvent and the nature of the alcohol substrate. The following table summarizes typical reaction conditions and corresponding yields.
| Alcohol Substrate | Azodicarboxylate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Cyclopentanol derivative | DIAD | THF | 2-5 h | Room Temp | 85 | [1] |
| Allylic Cyclopentenol | DIAD | THF | 30 min | 0 °C | ~90 | [1] |
| Sterically unencumbered alcohol | DIAD | THF | Not specified | Not specified | 96 | [1] |
| Generic Alcohol | DIAD | Dioxane | Not specified | Not specified | 74 | [3] |
| Generic Alcohol | DIAD | THF | Not specified | Not specified | 36 | [3] |
| (1'S,2'R,3'S,4'R)-2,3-O-isopropylidene-4-(hydroxymethyl)cyclopentanol | DIAD | THF | Not specified | Not specified | 70 | [4] |
DIAD: Diisopropyl azodicarboxylate THF: Tetrahydrofuran
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Mitsunobu reaction involving di-Boc-adenine.
Caption: Experimental workflow for the Mitsunobu reaction.
Detailed Experimental Protocol
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Di-Boc-adenine
-
Alcohol substrate (1.0 mmol)
-
Triphenylphosphine (PPh₃) (1.2 mmol)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane (10 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-Boc-adenine (1.2 mmol), the alcohol substrate (1.0 mmol), and triphenylphosphine (1.2 mmol).
-
Add anhydrous THF (10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of DIAD (1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture over 5-10 minutes. A pale orange or colorless clear solution is often observed immediately following the addition.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For more reactive alcohols, such as allylic alcohols, the reaction may be complete in as little as 30 minutes at 0 °C.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N9-alkylated di-Boc-adenine product.
Notes on the Protocol:
-
The use of anhydrous solvents is critical for the success of the Mitsunobu reaction.
-
The order of addition of reagents can be important. In some cases, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine solution before adding the alcohol and nucleobase may improve results.[5]
-
The choice of azodicarboxylate (DEAD or DIAD) can influence the reaction, with DIAD often being preferred due to its lower tendency to form by-products that are difficult to separate.[5]
-
For purification, the triphenylphosphine oxide and the reduced azodicarboxylate by-products need to be carefully separated from the desired product. The polarity of the eluent for column chromatography should be optimized based on the specific product.
Signaling Pathway/Logical Relationship Diagram
This diagram outlines the key transformations and logical connections in the synthesis and application of N9-alkylated adenine derivatives.
Caption: Synthetic pathway to N9-alkylated adenine analogs.
References
Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides Using tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, is a cornerstone of medicinal chemistry and drug discovery. These analogs often exhibit enhanced metabolic stability and potent biological activities. A significant challenge in their synthesis is the efficient coupling of the purine base to the carbocyclic alcohol. Adenine, in particular, presents difficulties in the widely used Mitsunobu reaction due to its poor solubility and the competing nucleophilicity of its exocyclic amino group.
To overcome these limitations, the use of a protected adenine derivative, tert-butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate (also known as N,N-di-Boc-adenine), has proven to be a highly effective strategy. The two tert-butoxycarbonyl (Boc) groups enhance the solubility of the adenine moiety in common organic solvents and diminish the nucleophilicity of the N6-amino group, thereby favoring the desired N9-alkylation. This approach has been successfully employed in the synthesis of various biologically significant carbocyclic nucleosides, including analogs of aristeromycin and neplanocin.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbocyclic nucleosides via the Mitsunobu reaction, followed by the deprotection of the Boc groups.
Key Applications
-
Enhanced Mitsunobu Reaction Efficiency: The primary application of N,N-di-Boc-adenine is to significantly improve the yields of the Mitsunobu coupling reaction between adenine and various carbocyclic alcohols.[1][2]
-
Synthesis of Antiviral Agents: This methodology is crucial for the synthesis of potent antiviral carbocyclic nucleosides, such as aristeromycin and neplanocin A analogs.[1][2]
-
Drug Discovery and Development: The robust nature of this protocol allows for the generation of diverse libraries of carbocyclic nucleosides for screening and lead optimization in drug discovery programs.
Data Presentation
The efficiency of the Mitsunobu coupling using N,N-di-Boc-adenine with a range of substituted cyclopentanols is summarized in the table below. The data highlights the reaction conditions and the corresponding yields of the coupled products.
| Entry | Cyclopentanol Derivative | Reaction Conditions | Yield (%) | Reference |
| 1 | Substituted cyclopentanol 5a | rt, 5 h | 85 | [1] |
| 2 | Substituted cyclopentenol 5b | 0 °C, 30 min | ~90 | [1] |
| 3 | Substituted cyclopentanol 5c | rt, 2 h | 85 | [1] |
| 4 | Substituted cyclopentenol 5d | 0 °C, 30 min | ~90 | [1] |
| 5 | Substituted cyclopentenol 5e | 0 °C, 30 min | ~90 | [1] |
| 6 | Substituted cyclopentanol 5f | Not specified | 96 | [1] |
Experimental Protocols
Mitsunobu Coupling of N,N-di-Boc-Adenine with a Carbocyclic Alcohol
This protocol describes a general procedure for the Mitsunobu reaction between a carbocyclic alcohol and this compound.
Materials:
-
Carbocyclic alcohol (1.0 mmol)
-
This compound (1.0 mmol)
-
Triphenylphosphine (Ph₃P) (1.2 mmol)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the carbocyclic alcohol (1.0 mmol), triphenylphosphine (1.2 mmol), and this compound (1.0 mmol) in dry THF (10 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.
-
Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to room temperature) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.[1]
-
Upon completion of the reaction, concentrate the mixture in vacuo to dryness.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) to yield the desired N,N-di-Boc-protected carbocyclic nucleoside.[1]
Deprotection of the N,N-di-Boc Group
This protocol outlines the removal of the Boc protecting groups to yield the final carbocyclic nucleoside.
Materials:
-
N,N-di-Boc-protected carbocyclic nucleoside (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N,N-di-Boc-protected carbocyclic nucleoside (1.0 mmol) in a solution of trifluoroacetic acid in dichloromethane (e.g., 20-50% TFA/DCM).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization or column chromatography, to give the final carbocyclic nucleoside.
Alternative Deprotection Method: For substrates sensitive to strong acids, milder deprotection methods can be employed. One such method utilizes oxalyl chloride in methanol.[3][4][5]
-
To a solution of the N,N-di-Boc-protected carbocyclic nucleoside (1 equiv.) in methanol, add oxalyl chloride (3 equiv.) at room temperature.
-
Stir the reaction for 1-4 hours.[4]
-
Upon completion, the reaction mixture can be worked up and purified to yield the deprotected nucleoside.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the Mitsunobu coupling reaction.
Caption: General workflow for the deprotection of the N,N-di-Boc group.
Caption: Rationale for using N,N-di-Boc-adenine in synthesis.
References
- 1. auburn.edu [auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Di-Boc-adenine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-bis(tert-butoxycarbonyl)adenine (Di-Boc-adenine) is a valuable protected nucleobase derivative extensively utilized in organic synthesis, particularly in the preparation of nucleoside analogs and other modified purine compounds. The two tert-butoxycarbonyl (Boc) groups on the exocyclic amine significantly enhance its solubility in common organic solvents and temper the nucleophilicity of the N6-amino group. This modification allows for more controlled and selective reactions at the imidazole (N9) and pyrimidine (N7) nitrogens, making Di-Boc-adenine a versatile nucleophile in a variety of synthetic transformations. These application notes provide detailed protocols for key reactions involving Di-Boc-adenine as a nucleophile, including the Mitsunobu reaction, N-alkylation with alkyl halides, and ring-opening of epoxides.
Key Advantages of Di-Boc-adenine
-
Enhanced Solubility: The Boc groups significantly improve the solubility of adenine in aprotic organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), which are commonly used in organic synthesis.[1]
-
Reduced N6-Nucleophilicity: Protection of the exocyclic amino group prevents its participation in side reactions, allowing for more selective functionalization at the ring nitrogens.[1]
-
Facile Deprotection: The Boc groups can be readily removed under acidic conditions to regenerate the free amino group of adenine.[2]
Synthesis of N,N-bis(tert-butoxycarbonyl)adenine
A common method for the preparation of Di-Boc-adenine involves the reaction of adenine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Experimental Protocol:
-
To a suspension of adenine (1.0 eq.) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Add di-tert-butyl dicarbonate (2.5 - 3.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N,N-bis(tert-butoxycarbonyl)adenine as a white solid.
Application 1: Mitsunobu Reaction for the Synthesis of Nucleoside Analogs
The Mitsunobu reaction is a cornerstone of nucleoside synthesis, enabling the coupling of a nucleobase with an alcohol to form a C-N bond with inversion of stereochemistry at the alcohol carbon. Di-Boc-adenine is an excellent nucleophile for this reaction due to its enhanced solubility and the prevention of side reactions at the exocyclic amine.[1]
General Reaction Scheme:
References
Application Notes and Protocols for Trifluoroacetic Acid-Mediated Boc Deprotection of Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, particularly for the exocyclic amino functionalities of purine derivatives, which are fundamental components of nucleosides, nucleotides, and various pharmacologically active molecules. The Boc group's stability in a wide range of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool in complex organic synthesis. Trifluoroacetic acid (TFA) is a frequently employed reagent for the removal of the Boc protecting group due to its efficacy and volatility, which simplifies product isolation.[1][2]
These application notes provide a comprehensive guide to the Boc deprotection of purine derivatives using TFA, including detailed protocols, reaction conditions, and troubleshooting advice.
Mechanism of TFA-Mediated Boc Deprotection
The deprotection of a Boc-protected purine derivative with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amino group of the purine derivative and carbon dioxide. The liberated amine is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][3]
Quantitative Data on Boc Deprotection Conditions
The optimal conditions for Boc deprotection can vary depending on the specific purine derivative and the presence of other functional groups. The following table summarizes typical reaction conditions for Boc deprotection using TFA, primarily in the context of protected amines and peptides. These conditions can serve as a starting point for the optimization of purine derivative deprotection.
| Substrate Type | TFA Concentration (% in DCM) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| General Boc-protected amine | 25% | Room Temperature | 2 hours | 60% | [4] |
| General Boc-protected amine | 50% (1:1 TFA/DCM) | Room Temperature | 2 hours | Not specified | [5] |
| General Boc-protected amine | 100% (neat TFA) | Room Temperature | 1 hour | Not specified | [4] |
| Peptide on solid support | 55% | Room Temperature | 30 minutes | High Purity | [6] |
| Peptide on solid support | 100% | Room Temperature | 5 minutes | Lower Purity | [6] |
| Boc-protected amino acid | 2 equivalents in ionic liquid | 130°C | ~10 minutes | High | [7] |
Note: Yields are highly substrate-dependent and the conditions listed should be optimized for specific purine derivatives. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Experimental Protocols
General Protocol for Boc Deprotection of a Purine Derivative
This protocol provides a general procedure for the deprotection of a Boc-protected purine derivative using TFA in dichloromethane (DCM).
Materials:
-
Boc-protected purine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the Boc-protected purine derivative in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for substrates that may be sensitive to the exothermic nature of the acid addition.
-
TFA Addition: Slowly add TFA dropwise to the stirred solution. The amount of TFA can range from a 20% solution in DCM to neat TFA, depending on the lability of the Boc group and the acid sensitivity of the substrate.[1] For initial trials, a 1:1 mixture of TFA and DCM is often effective.[8]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 30 minutes to several hours.[1][7]
-
Work-up:
-
Solvent Removal: Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help in the azeotropic removal of residual TFA.
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as the evolution of CO₂ can cause pressure build-up in the separatory funnel.
-
Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected purine derivative.
-
-
Purification: The crude product can be purified by column chromatography, crystallization, or other suitable methods to yield the pure deprotected purine derivative.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
Application Notes and Protocols: Solid-Phase Synthesis of Protected Purines
Introduction
Purine derivatives are fundamental scaffolds in drug discovery, forming the core of essential biomolecules like DNA, RNA, and ATP.[1] Their diverse biological activities make them privileged structures for developing novel therapeutics against a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] Solid-phase synthesis (SPS) has emerged as a powerful technique for the rapid generation of diverse purine libraries, accelerating the drug discovery process.[3][4] This method involves covalently attaching molecules to a solid support and synthesizing the target compounds in a stepwise manner, which simplifies purification and allows for the use of excess reagents to drive reactions to completion.[4] These notes provide an overview of the applications, key experimental protocols, and representative data for the solid-phase synthesis of protected purines.
Application I: Drug Discovery Targeting Purinergic Signaling
A primary application for synthetically derived purines is the modulation of purinergic signaling pathways. These pathways, activated by extracellular purines like adenosine and ATP, regulate a vast number of cellular processes, including neurotransmission, inflammation, and cell proliferation.[5][6][7] Developing agonists or antagonists for specific purinergic receptors (e.g., P1, P2X, P2Y) is a major focus in modern drug development.[8] Solid-phase synthesis provides the chemical tools—libraries of diverse purine analogs—to probe these pathways and identify potential drug candidates.
The binding of purines to their receptors activates downstream signaling cascades.[5] For instance, the activation of P1 or P2Y G protein-coupled receptors can modulate the activity of enzymes like adenylate cyclase (AC) or phospholipase C (PLC), leading to changes in second messenger levels such as cAMP and inositol 1,4,5-trisphosphate (IP3).[5] The subsequent release of intracellular calcium (Ca2+) from the endoplasmic reticulum is a common downstream effect.[5]
Caption: Simplified Purinergic Signaling Pathway via G-protein coupled receptors.
Application II: Combinatorial Library Synthesis
Solid-phase synthesis is exceptionally well-suited for combinatorial chemistry, enabling the creation of large, structurally diverse libraries of purine derivatives from a common scaffold.[3] By systematically varying the building blocks at different positions on the purine ring, researchers can efficiently explore the structure-activity relationship (SAR) and optimize compounds for desired biological activity.
The general workflow involves anchoring a starting material to a solid support (resin), followed by sequential chemical modifications. Key steps include coupling new building blocks, removing protecting groups, and ultimately cleaving the final product from the resin.[4] This systematic approach is highly amenable to automation.
Caption: General experimental workflow for solid-phase synthesis of purines.
Quantitative Data Summary
The efficiency of solid-phase synthesis can be evaluated by the overall yield and purity of the final products. The table below summarizes representative quantitative data from published studies on the solid-phase synthesis of purine derivatives.
| Synthesis Target | Starting Materials | Resin Support | Steps | Average Yield (%) | Reference |
| Library of Thiazolo[4,5-d]pyrimidine derivatives | 2,4-dimethoxy-substituted scaffold, aldehyde | Not specified | 6 | 63–93% | [9] |
| 8-Alkyl/Aryl-Substituted Purines | 4,6-dichloro-5-nitropyrimidine, aldehyde | Rink Amide | ~5 | 7% | [10] |
| Unsubstituted Purine | 4,6-dichloro-5-nitropyrimidine, formamide | Rink Amide | ~5 | 7% | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Purine Library from a Dichloropyrimidine Scaffold
This protocol is adapted from methodologies describing the construction of a purine core on a solid support starting from a pyrimidine.[10]
Objective: To synthesize a library of N,8-disubstituted purines on a solid support.
Materials:
-
Rink Amide resin
-
4,6-dichloro-5-nitropyrimidine
-
Primary amines (diverse set for library)
-
Aldehydes (diverse set for library)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Lithium aluminum hydride (LiAlH₄), Aluminum trichloride (AlCl₃), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Trifluoroacetic acid (TFA)
Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.[11]
-
Loading of Pyrimidine Scaffold:
-
First Nucleophilic Displacement:
-
Add a solution of the first primary amine (Amine 1) in DMF to the resin.
-
Allow the reaction to proceed to displace one of the chloro groups.
-
Wash the resin as described in step 2.
-
-
Nitro Group Reduction:
-
Caution: This step uses highly reactive reagents.
-
Suspend the resin in a suitable solvent.
-
Add a solution of LiAlH₄ and AlCl₃ to reduce the nitro group to an amine.[10] This step is critical and may require optimization.
-
Wash the resin thoroughly.
-
-
Purine Ring Cyclization (Example with Aldehyde):
-
Swell the diamino-pyrimidine functionalized resin in a suitable solvent.
-
Add a solution of an aldehyde (Aldehyde 1) and a mild oxidizing agent like DDQ.[10]
-
This reaction condenses the diamine with the aldehyde to form the imidazole portion of the purine ring.
-
Wash the resin thoroughly.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95% TFA in water).[10]
-
Stir for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude product from the filtrate using cold diethyl ether.
-
Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm identity and purity via mass spectrometry and HPLC analysis.[12]
-
Protocol 2: Optimized Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
This protocol is based on an optimized synthesis that successfully introduced a free amide group, which can be challenging in solution-phase chemistry.[9]
Objective: To construct a library of thiazolo[4,5-d]pyrimidine derivatives.
Materials:
-
Solid support functionalized with a 2,4-dimethoxy-substituted scaffold.
-
Aldehydes
-
Iodine (as catalyst)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) reagent for amination.
-
Solvents and cleavage reagents as described in Protocol 1.
Methodology:
-
Scaffold Preparation: Prepare the solid support with the 2,4-dimethoxy-substituted scaffold according to the source literature.
-
Thiazole Ring Formation:
-
Perform a reaction with a selected aldehyde in the presence of iodine as a catalyst. This step forms the thiazolo-pyrimidinone derivative on the solid support.[9]
-
-
Direct Amination:
-
To introduce diversity, perform a direct amination reaction.
-
Use the BOP coupling reagent to facilitate the reaction, which is optimized for solid-phase synthesis.[9]
-
-
Library Generation: Repeat steps 2 and 3 with a variety of aldehydes and amines to construct the library of derivatives.
-
Cleavage and Purification: Follow the cleavage and purification steps outlined in Protocol 1 (steps 6 and 7). The use of this optimized solid-phase method has been reported to achieve high average yields of 63-93% over the six-step synthesis.[9]
Logical Relationships in Library Development
The power of solid-phase synthesis lies in its logical and divergent approach to creating chemical diversity. Starting from a single resin-bound intermediate, multiple pathways can be explored simultaneously to generate a vast array of final products.
Caption: Logical flow for building a diverse purine library on a solid support.
References
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The developmental journey of therapies targeting purine receptors: from basic science to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Solid Phase Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Coupling Reactions with Di-Boc Protected Adenine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for coupling reactions involving N⁶,N⁹-di-tert-butoxycarbonyl (di-Boc) protected adenine. The use of di-Boc protected adenine offers significant advantages in organic synthesis, primarily by increasing the solubility of the adenine moiety in organic solvents and reducing the nucleophilicity of the N⁶-amino group, thereby preventing side reactions. These protocols focus on key coupling reactions used to synthesize modified nucleosides and other adenine derivatives, which are crucial scaffolds in drug discovery and chemical biology.
Mitsunobu Coupling of Di-Boc Protected Adenine with Alcohols
The Mitsunobu reaction is a versatile method for the alkylation of acidic nucleophiles, such as di-Boc protected adenine, with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon. This reaction is particularly useful for the synthesis of carbocyclic nucleoside analogues.
Quantitative Data Summary
| Entry | Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| 1 | Cyclopentanol | rt, 5 h | 85 | [1] |
| 2 | Allylic Alcohol | 0 °C, 30 min | ~90 | [1] |
| 3 | Non-allylic Cyclopentanol | rt, 2-5 h | 85 | [1] |
| 4 | Sterically Unencumbered Alcohol | - | 96 | [1] |
Experimental Protocol: General Procedure for Mitsunobu Coupling
A typical procedure for the Mitsunobu reaction is as follows[1]:
-
To a solution of the alcohol (1.0 mmol), triphenylphosphine (1.2 mmol), and N⁶,N⁹-di-Boc-adenine (1.2 mmol) in dry tetrahydrofuran (THF, 10 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes for reactive alcohols (e.g., allylic) or allowed to warm to room temperature and stirred for 2-5 hours for less reactive alcohols.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed in vacuo.
-
The resulting residue is purified by flash column chromatography (e.g., using a mixture of hexanes and ethyl acetate) to yield the desired N⁹-alkylated product.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu coupling of di-Boc adenine.
Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted Adenine Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While direct coupling of di-Boc adenine as a nucleophile in these reactions is less common, these methods are essential for the synthesis of functionalized purine scaffolds which can then be di-Boc protected, or for the coupling of halo-purines with various partners.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine. In the context of adenine derivatives, this reaction is typically used to couple an amine to a halopurine, such as 6-chloropurine. The resulting N-substituted adenine can then be Boc-protected if desired.
| Catalyst System | Purine Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / Xantphos | 6-Chloropurine Riboside | Aniline | Cs₂CO₃ | Toluene | 100 | 1 | 90 |
A general procedure for the N-arylation of a halopurine is as follows:
-
In a dry reaction vial, combine the palladium precursor (e.g., Pd(OAc)₂, 0.1 equiv), the ligand (e.g., Xantphos, 0.15 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the vial and purge with an inert gas (e.g., argon).
-
Add the halopurine (1.0 equiv), the amine coupling partner (1.2 equiv), and the solvent (e.g., toluene).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 1-24 hours), monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathway: Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide. This is a key reaction for synthesizing aryl- or vinyl-substituted purines.
| Purine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 95 |
| 9-Benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 92 |
A general procedure for the Suzuki-Miyaura coupling of a halopurine is as follows:
-
To a mixture of the halopurine (1.0 equiv), boronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene or aqueous DME), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
De-gas the mixture and heat under an inert atmosphere at the desired temperature (e.g., 85-100 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter through celite, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the C-substituted purine.
Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted purines.
| Purine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 8-Bromoadenine derivative | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 100 | 3 | High |
A general procedure for the Sonogashira coupling of a halopurine is as follows:
-
To a solution of the halopurine (1.0 equiv) and copper(I) iodide (CuI, 5 mol%) in a solvent such as DMF, add the terminal alkyne (1.2 equiv), a base (e.g., Et₃N), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).
-
Stir the reaction mixture under an inert atmosphere at the appropriate temperature (e.g., 100 °C) for the required time (e.g., 3 hours).
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Logical Relationship: Functionalization of the Purine Scaffold
Caption: Synthetic routes to functionalized di-Boc adenine derivatives.
References
Application Notes & Protocols: Synthesis of Antiviral Nucleoside Analogues Using Protected Purines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of antiviral nucleoside analogues, with a focus on strategies employing protected purine bases. Nucleoside analogues are a critical class of antiviral agents that function by mimicking natural nucleosides, thereby interfering with viral replication.[1] Their synthesis is a cornerstone of antiviral drug discovery.[2] The use of protecting groups on the purine nucleobase is essential to prevent unwanted side reactions and ensure regioselectivity during key synthetic steps, particularly glycosylation.
General Synthetic Workflow
The synthesis of nucleoside analogues from protected purines generally follows a multi-step pathway. This process begins with the protection of the exocyclic amine of the purine base (e.g., adenine or guanine). The protected purine is then coupled with a modified sugar moiety in a glycosylation reaction. Finally, all protecting groups are removed to yield the target nucleoside analogue, which can then be evaluated for biological activity.
Caption: General workflow for the synthesis of nucleoside analogues.
Mechanism of Action of Nucleoside Analogues
Antiviral nucleoside analogues exert their effect by acting as chain terminators during viral DNA or RNA synthesis.[1] After entering a cell, the analogue is phosphorylated by host or viral kinases to its active triphosphate form.[3] This active form is then recognized by viral polymerases and incorporated into the growing nucleic acid chain. Because these analogues typically lack a 3'-hydroxyl group or have a modified sugar moiety, the addition of the next nucleotide is blocked, leading to the termination of replication.[3][4]
Caption: Intracellular activation and mechanism of action.
Experimental Protocols
Protocol 1: Protection of Guanine Base
This protocol describes a general method for the N-acylation of the exocyclic amine of guanosine or a guanine precursor. Protecting groups like isobutyryl (iBu) or acetyl (Ac) are commonly used.
Materials:
-
Guanosine or guanine precursor
-
Anhydrous Pyridine
-
Isobutyric anhydride (or Acetic anhydride)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Suspend the guanosine precursor in anhydrous pyridine under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add an excess (e.g., 3-5 equivalents) of isobutyric anhydride to the cooled suspension with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding methanol.
-
Remove the solvents under reduced pressure.
-
Purify the resulting protected guanosine derivative using silica gel column chromatography to obtain the desired product.
Protocol 2: Vorbrüggen Glycosylation
This protocol outlines the coupling of a silylated protected purine base with an activated sugar derivative, a key step in forming the nucleoside bond.[5]
Materials:
-
Protected purine base (e.g., N2-isobutyryl-guanine)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other activated sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as Lewis acid catalyst
-
Anhydrous solvent (e.g., acetonitrile or dichloroethane)[5]
-
Inert atmosphere
Procedure:
-
Suspend the protected purine base in anhydrous acetonitrile under an inert atmosphere.
-
Add BSA (e.g., 2.5 equivalents) and heat the mixture to reflux until a clear solution is obtained, indicating silylation is complete.[5]
-
Cool the solution to room temperature and add the activated sugar derivative.
-
Cool the mixture to 0°C and add the Lewis acid catalyst (TMSOTf) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the protected nucleoside analogue.
Protocol 3: Deprotection of Nucleoside Analogues
This protocol describes the removal of protecting groups from the nucleobase and the sugar moiety to yield the final compound. The choice of reagents depends on the nature of the protecting groups.[6]
Materials:
-
Protected nucleoside analogue
-
Ammonia in methanol (methanolic ammonia) or a mixture of aqueous ammonium hydroxide and methylamine (AMA).[6]
-
Triethylamine trihydrofluoride (for TBDMS group removal on RNA analogues).[7]
-
Anhydrous DMSO (for TBDMS group removal).[7]
Procedure for Base and Phosphate Deprotection:
-
Dissolve the protected nucleoside analogue in a saturated solution of ammonia in methanol or in an AMA solution.[6]
-
Stir the solution in a sealed vessel at room temperature or elevated temperature (e.g., 55-65°C) for 5-16 hours.[6][7] The reaction time and temperature depend on the lability of the protecting groups.
-
After the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.
-
If necessary, co-evaporate with a solvent like methanol to remove residual ammonia.
-
The crude product can be purified by reverse-phase HPLC.
Procedure for 2'-TBDMS Deprotection (for RNA analogues):
-
Fully dissolve the RNA oligonucleotide in anhydrous DMSO.[7]
-
Add triethylamine to the solution and mix gently.[7]
-
Add triethylamine trihydrofluoride and heat the mixture at 65°C for approximately 2.5 hours.[7]
-
Cool the reaction and precipitate the deprotected RNA using an appropriate method (e.g., addition of a salt and isopropanol).
-
Isolate the final product by centrifugation and purify as needed.
Protocol 4: Antiviral Efficacy and Cytotoxicity Assays
This protocol provides a general method for evaluating the synthesized compounds for antiviral activity using a Cytopathic Effect (CPE) Inhibition Assay.[1]
Materials:
-
Host cell line appropriate for the virus (e.g., Vero, MDCK).[1][8]
-
Virus stock of known titer.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
Synthesized nucleoside analogues dissolved in DMSO.
-
Cell viability assay reagent (e.g., MTS).[9]
Procedure:
-
Cytotoxicity Assay (CC50):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the synthesized compounds to the wells (in triplicate). Include a "cells only" control.
-
Incubate for a period equivalent to the antiviral assay (e.g., 72-96 hours).[10]
-
Measure cell viability using an MTS assay.[9]
-
Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
-
Antiviral Assay (EC50):
-
Seed host cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of the compounds in culture medium.
-
Pre-incubate the cells with the diluted compounds for 1-2 hours.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include "virus only" (no compound) and "cells only" (no virus) controls.
-
Incubate the plates until the "virus only" control shows significant (~80-90%) cytopathic effect.
-
Assess cell viability using an MTS assay to quantify the inhibition of virus-induced CPE.[9]
-
Calculate the 50% effective concentration (EC50) using non-linear regression analysis.
-
-
Calculate Selectivity Index (SI):
Data Presentation
Quantitative data from antiviral and cytotoxicity assays are crucial for evaluating the potential of a nucleoside analogue. Key parameters include the EC50, CC50, and the Selectivity Index (SI).[1]
Table 1: Representative Antiviral Activity of Selected Nucleoside Analogues
| Compound/Analogue | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2′-C-MeC | Norwalk Virus (NV) | HG23 | 1.3 ± 0.8 | >100 | >77.5 | [10] |
| NHC | Norwalk Virus (NV) | HG23 | 1.5 ± 1.1 | >100 | >68.0 | [10] |
| 2′-F-2′-C-MeC | Norwalk Virus (NV) | HG23 | 3.2 ± 1.5 | >100 | >31.4 | [10] |
| Ribavirin | Norwalk Virus (NV) | HG23 | 40.0 ± 2.3 | >100 | >2.5 | [10] |
| Compound 10 | Yellow Fever Virus (YFV) | RD | 0.25 | >25 | >100 | [9] |
| Sofosbuvir | Yellow Fever Virus (YFV) | RD | 1.1 | >25 | >22.7 | [9] |
| Compound 2i | Influenza A (H1N1) | MDCK | 57.5 | >349 | >6.1 | [8] |
| Compound 5i | Influenza A (H1N1) | MDCK | 24.3 | >349 | >14.4 | [8] |
| Compound 11c | Influenza A (H1N1) | MDCK | 29.2 | >349 | >12.0 | [8] |
| Compound 2f | Coxsackievirus B3 | Vero | 12.4 | >349 | >28.1 | [8] |
| Compound 5f | Coxsackievirus B3 | Vero | 11.3 | >349 | >30.9 | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antiviral activity of nucleoside analogues against norovirus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Di-Boc-Adenine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a cornerstone in the development of kinase inhibitors due to its structural resemblance to the endogenous kinase substrate, adenosine triphosphate (ATP). Chemical modification of the purine ring, particularly at the N6 position, has yielded a multitude of potent and selective kinase inhibitors. The synthesis of these analogs often requires strategic protection of the reactive amino group of adenine to achieve the desired regioselectivity. Di-tert-butyloxycarbonyl (di-Boc) adenine is a key intermediate in this process, offering effective protection of the exocyclic amine, thereby facilitating controlled functionalization at other positions of the purine ring. This document provides detailed application notes and protocols for the use of protected adenine derivatives in the synthesis of purine-based kinase inhibitors, with a focus on cyclin-dependent kinase (CDK) inhibitors.
The Role of Di-Boc-Adenine in Purine Synthesis
Di-Boc-adenine serves as a valuable starting material in purine chemistry. The two Boc groups on the exocyclic N6-amine reduce its nucleophilicity and allow for selective reactions at other positions of the purine ring. For instance, N9-alkylation of di-Boc-adenine can be achieved with high regioselectivity. Subsequent selective deprotection of the N6-amino group can then be performed to introduce various substituents, leading to a diverse range of N6-substituted adenosine analogs. While di-Boc-adenine is a versatile tool, for the synthesis of certain N6-substituted purine kinase inhibitors like Olomoucine and Roscovitine, a more direct and widely employed synthetic route commences from 6-chloropurine. This approach leverages the reactivity of the C6-chloro substituent for nucleophilic substitution with a desired amine.
Application Example: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Purine-based compounds that mimic the adenine core of ATP have been successfully developed as CDK inhibitors. Olomoucine and its analog Roscovitine are prominent examples of such inhibitors that have been instrumental in cell cycle research and have entered clinical trials for various therapeutic indications.[1] The following sections detail the synthesis of Olomoucine as a representative example of a purine-based kinase inhibitor.
Experimental Protocols
Synthesis of Olomoucine from 6-Chloropurine
This protocol describes a two-step synthesis of Olomoucine, a first-generation CDK inhibitor. The synthesis involves the initial alkylation of 6-chloropurine at the N9 position, followed by a nucleophilic aromatic substitution at the C6 position.
Step 1: Synthesis of 6-Chloro-9-isopropylpurine
This step involves the N9-alkylation of 6-chloropurine with 2-bromopropane.
-
Materials:
-
6-Chloropurine
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 6-chloropurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 2-bromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture at 60-70 °C and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 6-chloro-9-isopropylpurine.
-
Step 2: Synthesis of Olomoucine (2-(Benzylamino)-6-(isopropylamino)purine)
This step involves the nucleophilic substitution of the chlorine atom at the C6 position of 6-chloro-9-isopropylpurine with benzylamine.
-
Materials:
-
6-Chloro-9-isopropylpurine
-
Benzylamine
-
Ethanol (EtOH) or n-Butanol (BuOH)
-
Triethylamine (NEt₃) (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Crystallization dish
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-9-isopropylpurine (1.0 eq) in ethanol or n-butanol.
-
Add an excess of benzylamine (2.0-3.0 eq). The addition of a non-nucleophilic base like triethylamine can be beneficial in some cases.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-120 °C).[2]
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature.
-
The product, Olomoucine, will often precipitate from the solution upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure Olomoucine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
The following tables summarize the inhibitory activities of Olomoucine and its analog Roscovitine against various cyclin-dependent kinases.
Table 1: Inhibitory Activity (IC₅₀) of Olomoucine against CDKs
| Kinase Target | IC₅₀ (µM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Data sourced from multiple publications.[3][4][5]
Table 2: Inhibitory Activity (IC₅₀) of Roscovitine against CDKs
| Kinase Target | IC₅₀ (µM) |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 0.7 |
| CDK2/cyclin E | 0.7 |
| CDK5/p25 | 0.2 |
| CDK7/cyclin H | 4.2 |
| CDK9/cyclin T | 0.6 |
Data sourced from multiple publications.[6][7]
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in cell cycle regulation, the point of intervention for inhibitors like Olomoucine and Roscovitine.
Caption: Cell cycle regulation by CDKs and inhibition by purine-based inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of Olomoucine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Di-Boc-Adenine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of N⁶,N⁹-bis(tert-butoxycarbonyl)adenine (di-Boc-adenine). The use of a di-Boc protecting group strategy enhances the solubility of adenine in organic solvents and directs alkylation selectively to the N9 position, which is crucial for the synthesis of various nucleoside analogs and other modified purine derivatives.[1][2] The primary method detailed is the Mitsunobu reaction, a versatile and high-yielding protocol for the formation of carbon-nitrogen bonds.[3][4]
Introduction
The selective alkylation of purine bases is a fundamental transformation in medicinal chemistry and drug development. Adenine derivatives are core components of many therapeutic agents, and the ability to modify them at specific positions is essential for structure-activity relationship (SAR) studies. Direct alkylation of adenine often leads to a mixture of N7 and N9 isomers.[2][5][6] The introduction of two tert-butoxycarbonyl (Boc) groups at the N⁶ and N⁹ positions sterically hinders the N7 position and electronically modulates the nucleophilicity to favor substitution at the N9 position.[1][2] Furthermore, the di-Boc-adenine adduct exhibits significantly improved solubility in common organic solvents like tetrahydrofuran (THF) and dioxane, facilitating homogenous reaction conditions and often leading to higher yields and cleaner reactions.[1]
This protocol will focus on the Mitsunobu reaction for the N9-alkylation of di-Boc-adenine with various alcohols. The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, if applicable.[4] A subsequent deprotection step to remove the Boc groups will also be outlined.
Experimental Protocols
Materials and Methods
Materials:
-
N⁶,N⁹-bis(tert-butoxycarbonyl)adenine (di-Boc-adenine)
-
Alcohol (alkyl or substituted)
-
Triphenylphosphine (PPh₃)
-
Diethylazodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
N9-Alkylation of Di-Boc-Adenine via Mitsunobu Reaction
This procedure is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N⁶,N⁹-bis(tert-butoxycarbonyl)adenine (1.0 eq.), the desired alcohol (1.0-1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous THF or dioxane (approximately 10 mL per mmol of di-Boc-adenine) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Initiation of Reaction: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a minimal amount of dichloromethane or ethyl acetate.
-
The crude product can be directly purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is used to separate the desired N9-alkylated product from triphenylphosphine oxide and other byproducts.
-
-
Product Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure. Characterize the purified product by NMR and mass spectrometry.
Deprotection of Boc Groups
-
Dissolution: Dissolve the purified N9-alkylated di-Boc-adenine in dichloromethane (DCM).
-
Acidic Cleavage: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution and stir at room temperature.[7]
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed (usually 1-4 hours).
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base, such as saturated aqueous sodium bicarbonate, if necessary.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected N9-alkylated adenine.[7]
-
Data Presentation
The following table summarizes representative yields for the N9-alkylation of di-Boc-adenine with various alcohols using the Mitsunobu reaction.
| Entry | Alcohol Substrate | Solvent | Yield (%) | Reference |
| 1 | Generic Primary Alcohol | THF | ~70-90% | [3] |
| 2 | Generic Secondary Alcohol | Dioxane | ~60-80% | [1] |
| 3 | Carbocyclic Precursor | THF | 70% | [3] |
| 4 | Hydroxyethyl Dioxane | Dioxane | Good Yield | [1] |
Note: Yields are highly dependent on the specific alcohol substrate and reaction conditions.
Visualization
Experimental Workflow for N-Alkylation of Di-Boc-Adenine
Caption: Workflow for the N-alkylation of di-Boc-adenine.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Mitsunobu Reaction with Adenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of adenine in Mitsunobu reactions.
Frequently Asked Questions (FAQs)
Q1: Why is adenine a challenging nucleophile for the Mitsunobu reaction?
A1: Adenine's low solubility in common aprotic solvents used for the Mitsunobu reaction, such as tetrahydrofuran (THF) and dioxane, is the primary challenge.[1][2] This poor solubility can lead to low reaction rates, incomplete conversions, and difficulty in purification. Additionally, the presence of multiple nucleophilic sites (N1, N3, N7, N9, and the exocyclic N6-amino group) can lead to regioselectivity issues.
Q2: What are the most effective solvents for dissolving adenine?
A2: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are significantly better at dissolving adenine and its derivatives compared to less polar solvents like THF or diethyl ether.[3][4][5] Acidic aqueous solutions can also be used to dissolve adenine, though their compatibility with the Mitsunobu reaction conditions needs careful consideration.[6][7]
Q3: How does temperature affect the solubility of adenine?
A3: The solubility of adenine generally increases with temperature.[4] Heating the reaction mixture can help to dissolve adenine, but care must be taken as the reagents used in the Mitsunobu reaction, particularly the azodicarboxylates, can be heat-sensitive.[3]
Q4: Are there more soluble forms of adenine that can be used?
A4: Yes, salt forms of adenine, such as adenine hemisulfate, exhibit improved solubility in some solvents. For instance, adenine hemisulfate has a solubility of approximately 30 mg/mL in DMSO.[4] Using a salt form may require neutralization or other adjustments to the reaction conditions.
Q5: How can I improve the solubility and reactivity of adenine in a Mitsunobu reaction?
A5: The most effective strategy is to use a protected form of adenine. Protecting the N6-amino group with one or two tert-butoxycarbonyl (Boc) groups significantly enhances solubility in organic solvents like THF and improves the reaction's efficiency and regioselectivity.[8][9] Another potential, though less commonly documented approach for this specific reaction, is the silylation of adenine.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Adenine does not dissolve in the reaction solvent (e.g., THF). | Adenine has inherently low solubility in many common Mitsunobu solvents. | 1. Switch to a better solvent: Use DMF or DMSO as the primary solvent or as a co-solvent with THF. 2. Increase the temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), while monitoring for reagent decomposition. 3. Use a suspension: If adenine remains insoluble, the reaction can sometimes be performed with a fine suspension of adenine. Ensure vigorous stirring to maximize the surface area. 4. Use a more soluble derivative: The recommended approach is to use N6-Boc-protected adenine. |
| The reaction is slow or incomplete. | 1. Low concentration of dissolved adenine. 2. Steric hindrance on the alcohol substrate. 3. Deactivated reagents (triphenylphosphine or azodicarboxylate). | 1. Improve solubility: See the solutions for "Adenine does not dissolve." 2. Increase reagent equivalents: For sterically hindered alcohols, increasing the equivalents of triphenylphosphine and the azodicarboxylate (e.g., to 1.5-2.0 eq.) may be necessary. 3. Use fresh reagents: Ensure that the triphenylphosphine is not oxidized and that the azodicarboxylate has been properly stored. |
| A mixture of N9, N7, and/or N3 alkylated products is obtained. | Multiple nitrogen atoms in the purine ring are nucleophilic. | 1. Use N6-protected adenine: Protecting the N6-amino group often improves the regioselectivity for the desired N9-alkylation. 2. Solvent effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents or co-solvent mixtures. |
| Low yield of the desired product. | In addition to the above causes, the pKa of adenine may not be optimal for the reaction with certain alcohols. | 1. Optimize reaction conditions: Experiment with different temperatures and reaction times. 2. Protect adenine: The use of N6-Boc-adenine is the most reliable method for improving yields.[8][10] |
| Difficulty in purifying the product from byproducts. | Triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to remove. | 1. Precipitation: After the reaction, diluting the mixture with a non-polar solvent like hexanes or diethyl ether can help precipitate the byproducts. 2. Chromatography: Careful column chromatography is often required. 3. Polymer-supported reagents: Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct can be removed by filtration. |
Data Presentation
Table 1: Solubility of Adenine and its Salts in Various Solvents
| Compound | Solvent | Temperature | Solubility |
| Adenine | Water | 25 °C | ~0.5 mg/mL[7] |
| Adenine | Boiling Water | 100 °C | ~25 mg/mL[7] |
| Adenine | DMSO | Ambient | ~10 mg/mL[3][11] |
| Adenine | 1 M HCl | Ambient | ~20 mg/mL[3][6] |
| Adenine | Formic Acid | Ambient | ~50 mg/mL[7] |
| Adenine Hemisulfate | DMSO | Ambient | ~30 mg/mL[4] |
| Adenine Hemisulfate | DMF | Ambient | ~2 mg/mL[4] |
| Adenine | THF | Ambient | Poorly soluble[9] |
| Adenine | Dioxane | Ambient | Poorly soluble[2] |
Experimental Protocols
Protocol 1: Mitsunobu Reaction with N6,N9-bis(tert-butoxycarbonyl)adenine (Recommended)
This protocol is adapted from literature procedures and is recommended for its higher yield and reproducibility due to the enhanced solubility of the protected adenine.[10]
Step 1: Preparation of N6,N9-bis(tert-butoxycarbonyl)adenine
A detailed procedure for the synthesis of N6,N9-bis(Boc)-adenine can be found in the literature.[8]
Step 2: Mitsunobu Reaction
-
To a solution of the desired alcohol (1.0 mmol), N6,N9-bis(tert-butoxycarbonyl)adenine (1.2 mmol), and triphenylphosphine (1.2 mmol) in dry THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the Boc Groups
-
Dissolve the purified N6,N9-bis(Boc)-protected product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acid and remove the solvent. The product may require further purification.
Protocol 2: Mitsunobu Reaction with a Suspension of Unmodified Adenine (Alternative)
This protocol is for cases where the use of protected adenine is not feasible. Success is highly dependent on the specific substrate and reaction conditions.
-
To a flask containing a fine suspension of adenine (1.2 mmol) in dry DMF or a mixture of THF/DMF under an inert atmosphere, add the alcohol (1.0 mmol) and triphenylphosphine (1.5 mmol).
-
Heat the mixture to 40-50 °C with vigorous stirring to aid in the dissolution of adenine.
-
Cool the mixture to 0 °C and slowly add DIAD (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 12-48 hours, monitoring by TLC. Note that the reaction may remain heterogeneous.
-
After the reaction, cool the mixture, filter any undissolved solids, and concentrate the filtrate.
-
Purify the product using column chromatography. Be aware that yields may be low and purification challenging.
Protocol 3: Silylation of Adenine for Improved Solubility (General Procedure)
This is a general procedure for the silylation of N-heterocycles which can be adapted for adenine.
-
Suspend adenine (1.0 mmol) in hexamethyldisilazane (HMDS) (5-10 equivalents).
-
Add a catalytic amount of a silylation catalyst, such as silica sulfuric acid or iodine.[12]
-
Reflux the mixture until the adenine dissolves and the reaction is complete (monitor by TLC by quenching an aliquot with methanol and spotting).
-
Remove the excess HMDS under reduced pressure to obtain the silylated adenine, which can often be used in the next step without further purification.
-
The silyl groups are typically labile and can be removed during the aqueous workup of the subsequent reaction or by treatment with a fluoride source (e.g., TBAF) or mild acid.
Visualizations
Caption: Troubleshooting workflow for the Mitsunobu reaction with adenine.
Caption: Strategies to address the poor solubility of adenine in Mitsunobu reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Adenine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Di-Boc-Adenine Mitsunobu Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing di-Boc-adenine in Mitsunobu coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is di-Boc-adenine used for Mitsunobu reactions instead of unprotected adenine?
A1: Unprotected adenine presents two main challenges in Mitsunobu reactions: it has very low solubility in tetrahydrofuran (THF), the preferred solvent for the reaction, and the exocyclic N6-amino group can compete as a nucleophile, leading to undesired side reactions.[1][2][3] The use of two tert-butoxycarbonyl (Boc) protecting groups on the N6-amino group (forming N,N-di-Boc-adenine) significantly improves its solubility and reduces the nucleophilicity of the amino group, thereby favoring the desired N9 alkylation.[1][2]
Q2: What is the primary product expected from the Mitsunobu coupling of di-Boc-adenine and an alcohol?
A2: The primary and desired product is the N9-alkylated adenine derivative. The Mitsunobu reaction proceeds via an SN2 mechanism, so if a chiral secondary alcohol is used, the reaction will result in a complete inversion of stereochemistry at the alcohol's chiral center.[4][5][6]
Q3: What are the most common side reactions observed in this coupling?
A3: The most common side reactions include:
-
N7-Alkylation: Formation of the N7-alkylated regioisomer is a common side product, although N9-alkylation is generally favored.[7]
-
Alcohol Dehydration: The alcohol substrate, particularly if it is a secondary alcohol, can undergo elimination to form an alkene.[3]
-
Azodicarboxylate Adducts: In some cases, the azodicarboxylate (DIAD or DEAD) can act as a nucleophile and react with the activated alcohol.[4]
-
Hydrolysis: If the reaction is not performed under anhydrous conditions, hydrolysis of the activated intermediates can occur, leading back to the starting alcohol.
Q4: How can I distinguish between the desired N9-isomer and the N7-isomer side product?
A4: The N9 and N7 regioisomers can be reliably distinguished using 2D NMR techniques. A common method involves analyzing the relative chemical shift difference (Δδ) between the C5 and C8 carbons of the purine ring in the 13C NMR spectrum. The N7-isomer typically shows a larger difference in chemical shifts for these carbons compared to the N9-isomer.[8] NOESY experiments can also be used to confirm the structure by observing the interaction between the protons of the alkyl group and the protons on the purine ring.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Poor Reagent Quality | Triphenylphosphine (PPh₃) can oxidize over time. Ensure you are using fresh or properly stored PPh₃ and diisopropyl azodicarboxylate (DIAD). The quality of PPh₃ can be checked by ³¹P NMR. |
| Presence of Water | The Mitsunobu reaction is sensitive to moisture. Use anhydrous solvents (e.g., dry THF) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. |
| Incorrect Reagent Stoichiometry | Typically, a slight excess (1.2-1.5 equivalents) of PPh₃ and DIAD relative to the limiting reagent (either the alcohol or di-Boc-adenine) is used. Using insufficient amounts can lead to incomplete conversion.[1] |
| Incorrect Order of Addition | The recommended order of addition is to dissolve the alcohol, di-Boc-adenine, and PPh₃ in the solvent, cool the mixture to 0 °C, and then add the DIAD dropwise.[1][9] Pre-forming the betaine by mixing PPh₃ and DIAD before adding the alcohol and adenine can sometimes be beneficial if the standard procedure fails.[4] |
| Sterically Hindered Alcohol | Sterically hindered secondary alcohols may react slowly or require elevated temperatures to proceed. For very hindered substrates, consider alternative coupling methods.[5][10] |
Problem 2: Significant Formation of the N7-Alkylated Isomer
| Potential Cause | Suggested Solution |
| Reaction Conditions | While the di-Boc group strongly favors N9 alkylation, factors like solvent and temperature can influence the N9/N7 ratio. THF is the most commonly reported solvent for high N9 selectivity with di-Boc-adenine.[1][2] |
| Electronic Effects | The electronic properties of the purine ring can influence regioselectivity. While the di-Boc group is fixed, substituents on the alcohol could have a minor electronic influence on the transition state. This is generally less of a concern than steric factors.[11] |
| Purification Challenge | The N9 and N7 isomers can be difficult to separate. Careful flash column chromatography is typically required for purification. |
Problem 3: Formation of an Alkene from the Alcohol Starting Material
| Potential Cause | Suggested Solution |
| Dehydration Side Reaction | This is more common with secondary alcohols where a stable double bond can be formed. Using THF as a solvent may reduce the extent of elimination compared to other solvents like acetonitrile.[3] Ensure the reaction temperature is not excessively high. |
Problem 4: Difficulty in Removing By-products (Triphenylphosphine oxide and Hydrazodicarboxylate)
| Potential Cause | Suggested Solution |
| By-product Solubility | Triphenylphosphine oxide (TPPO) and the reduced DIAD by-product (diisopropyl hydrazodicarboxylate) can co-elute with the desired product during chromatography. |
| Purification Strategy 1: Precipitation | After the reaction, concentrate the mixture and dissolve it in a minimal amount of a solvent like diethyl ether. Adding a non-polar solvent like hexane or pentane can cause the TPPO to precipitate, which can then be removed by filtration.[12] |
| Purification Strategy 2: Chromatography | If precipitation is ineffective, careful optimization of the mobile phase for flash chromatography is needed. Switching from standard ethyl acetate/hexane to diethyl ether/hexane systems can sometimes improve separation.[12] Using resin-bound PPh₃ is an alternative that allows for simple filtration to remove the phosphine oxide by-product.[4] |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended Mitsunobu coupling of di-Boc-adenine with a generic secondary alcohol (R-OH) and highlights the major potential side reactions.
References
- 1. auburn.edu [auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Selective Deprotection of N-Boc on Purines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of N-Boc versus N9-Boc on purine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selectively deprotecting N-Boc vs. N9-Boc on a purine?
A1: The selective deprotection hinges on the differential lability of the two Boc groups. The N9-Boc group, attached to the imidazole nitrogen of the purine ring, is significantly more labile to mild basic conditions than the N-Boc group on the exocyclic amine (e.g., at the N6 position of adenine or N2 of guanine). Conversely, both Boc groups are readily cleaved under acidic conditions. This provides an orthogonal protection strategy.[1]
Q2: I want to remove the N9-Boc group while keeping the exocyclic N-Boc group intact. What conditions should I use?
A2: Mild basic hydrolysis is the recommended method. Treating the di-Boc protected purine with a saturated aqueous solution of sodium bicarbonate in methanol has been shown to selectively cleave the N9-Boc group.[1]
Q3: What conditions will remove both the N-Boc and N9-Boc groups simultaneously?
A3: Standard acidic deprotection methods will cleave both Boc groups. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1]
Q4: My attempt at selective N9-Boc deprotection with mild base also led to the removal of the exocyclic N-Boc group. What went wrong?
A4: This is an uncommon outcome under truly mild basic conditions. Potential causes include:
-
Reaction Temperature: The reaction may have been heated, increasing the rate of exocyclic N-Boc cleavage. These reactions should typically be run at room temperature.
-
Stronger Base: A stronger base than sodium bicarbonate (e.g., hydroxides, alkoxides) may have been used, which can lead to the saponification of the carbamate.
-
Prolonged Reaction Time: While the N9-Boc is significantly more labile, very long reaction times could potentially lead to slow cleavage of the exocyclic N-Boc. Monitor the reaction by TLC or LC-MS to avoid this.
Q5: Can I selectively remove the exocyclic N-Boc group while leaving the N9-Boc group in place?
A5: This is a significantly more challenging transformation and is generally not a standard procedure. The N9-Boc is more labile under most conditions. Achieving this selectivity would require a specialized, non-standard protocol, and a different protecting group strategy would be more practical if this specific deprotection is required.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete N9-Boc Deprotection | Insufficient base or reaction time. | Increase the reaction time and monitor by TLC/LC-MS. If the reaction stalls, consider adding a small amount of additional base. |
| Poor solubility of the substrate. | Ensure the substrate is fully dissolved in the methanol/water mixture. If solubility is an issue, THF can sometimes be used as a co-solvent. | |
| Loss of Both Boc Groups Under Mild Basic Conditions | Conditions were not sufficiently mild (e.g., temperature too high, base too strong). | Strictly adhere to the use of saturated sodium bicarbonate at room temperature. Avoid heating. Verify the pH of the reaction mixture. |
| Side Reactions During Acidic Deprotection (Both Groups Removed) | Generation of the reactive tert-butyl cation. | The tert-butyl cation can alkylate electron-rich moieties on the purine ring or other sensitive functional groups. Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the cation. |
Data Summary: Deprotection Conditions
| Protection Site | Deprotection Reagent | Solvent | Typical Conditions | Selectivity |
| N9-Boc | Saturated Aqueous NaHCO₃ | Methanol (1:2 ratio with aq. NaHCO₃) | Room Temperature, 1-4 hours | Selectively removes N9-Boc; exocyclic N-Boc remains.[1] |
| N-Boc & N9-Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature, 30 min - 2 hours | Removes both Boc groups. |
| N-Boc & N9-Boc | HCl in Dioxane (4M) | Dioxane | 0°C to Room Temperature, 30 min - 2 hours | Removes both Boc groups. |
Experimental Protocols
Protocol 1: Selective Deprotection of N9-Boc
Objective: To selectively remove the Boc group from the N9 position of a di-Boc protected purine.
Reagents:
-
Di-Boc protected purine derivative
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the di-Boc protected purine in a 1:2 mixture of saturated aqueous NaHCO₃ and methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected purine.
Protocol 2: Complete Deprotection of N-Boc and N9-Boc
Objective: To remove both Boc groups from a di-Boc protected purine.
Reagents:
-
Di-Boc protected purine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, e.g., Triisopropylsilane (TIS)
Procedure:
-
Dissolve the di-Boc protected purine in anhydrous DCM in a flask equipped with a stir bar.
-
Cool the solution to 0°C using an ice bath.
-
(Optional but recommended) Add a scavenger (e.g., TIS, 2.5-5% v/v) to the solution.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or perform a work-up by neutralizing the acid and extracting the product.
Visualizations
Caption: Logical workflow for selective Boc deprotection on purines.
Caption: Signaling pathway for purine deprotection.
References
Impact of solvent choice on Mitsunobu reaction with di-Boc-adenine.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Mitsunobu reaction with di-Boc-adenine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is di-Boc-adenine used in the Mitsunobu reaction instead of unprotected adenine?
A1: Unprotected adenine suffers from poor solubility in common Mitsunobu solvents like tetrahydrofuran (THF), which often leads to low reaction yields.[1][2][3] The di-Boc protecting groups on the exocyclic amine enhance the solubility and reactivity of the adenine nucleophile, resulting in a more efficient coupling reaction.[1][2][4][5]
Q2: What is the recommended solvent for the Mitsunobu reaction with di-Boc-adenine?
A2: Tetrahydrofuran (THF) is the most commonly used solvent for this reaction.[1][6][7][8][9][10] However, studies have shown that dioxane can significantly improve the yield in certain cases.[4] Toluene is another alternative solvent that has been successfully employed.[4][6][10] The optimal solvent may depend on the specific alcohol substrate being used.
Q3: What are the typical reagents and conditions for this reaction?
A3: A typical Mitsunobu reaction involves the alcohol, di-Boc-adenine, a phosphine (usually triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.[6][7]
Q4: What is the expected stereochemical outcome of the reaction?
A4: The Mitsunobu reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the alcohol's stereocenter.[7][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor solubility of di-Boc-adenine. 2. Decomposition of reagents (DEAD/DIAD). 3. Insufficiently acidic alcohol. 4. Steric hindrance around the alcohol. | 1. Switch to a solvent that offers better solubility, such as dioxane.[4] 2. Use fresh or properly stored reagents. 3. The pKa of the alcohol should be less than 15.[11] 4. Increase reaction time and/or temperature. Consider using a less sterically hindered phosphine. |
| Formation of Side Products | 1. Side reaction of the azodicarboxylate with the alcohol. 2. Alkylation at other positions of the adenine ring. | 1. Ensure the di-Boc-adenine is sufficiently nucleophilic. The order of reagent addition can be critical; try pre-forming the betaine by mixing PPh₃ and DEAD/DIAD before adding the alcohol and nucleophile.[7] 2. Di-Boc protection generally favors N9 alkylation. If N7 or other isomers are observed, purification by column chromatography is necessary. |
| Difficulty in Product Purification | 1. Presence of triphenylphosphine oxide (TPPO) byproduct. 2. Unreacted starting materials. | 1. TPPO can often be removed by crystallization from a non-polar solvent or by column chromatography. Using polymer-supported triphenylphosphine can simplify removal by filtration.[7] 2. Optimize reaction stoichiometry and time to ensure complete conversion. A final purification by flash chromatography is usually required.[1] |
Impact of Solvent Choice on Reaction Yield
The choice of solvent can have a significant impact on the yield of the Mitsunobu reaction with di-Boc-adenine. The following table summarizes a comparison between THF and dioxane for a specific reaction.
| Solvent | Yield (%) | Reference |
| THF | 36 | [4] |
| Dioxane | 74 | [4] |
Note: Yields are specific to the reported reaction and may vary depending on the substrates and conditions.
Experimental Protocols
General Procedure for Mitsunobu Reaction with di-Boc-Adenine
A general procedure for the Mitsunobu reaction is as follows:
-
To a solution of the alcohol (1.0 mmol), di-Boc-adenine (1.2 mmol), and triphenylphosphine (1.2 mmol) in dry solvent (e.g., THF or dioxane, 10 mL) at 0 °C, add the azodicarboxylate (DEAD or DIAD, 1.2 mmol) dropwise.[1]
-
The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).[1][9]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by flash column chromatography to isolate the desired N9-alkylated adenine derivative.[1]
This is a generalized protocol and may require optimization for specific substrates.
Visual Guides
Mitsunobu Reaction Workflow
Caption: General experimental workflow for the Mitsunobu reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield Mitsunobu reactions.
References
- 1. auburn.edu [auburn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Boc Deprotection of Sensitive Purine Substrates
For researchers, scientists, and drug development professionals, the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation. However, when applied to sensitive purine substrates, this reaction can be fraught with challenges, leading to side product formation, degradation, and reduced yields. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of Boc deprotection on purine derivatives, with a special focus on the effective use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the Boc deprotection of purines?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the purine ring system, leading to undesired modifications.[1]
Q2: Which sites on the purine ring are most susceptible to alkylation by the tert-butyl cation?
A2: The electron-rich nitrogen atoms of the purine ring are the most nucleophilic and, therefore, the most vulnerable to alkylation. Specifically, the N7 and N9 positions are common sites of alkylation, which can lead to a mixture of regioisomers that are often difficult to separate. The exocyclic amino groups of adenine and guanine derivatives can also be susceptible to alkylation, though to a lesser extent.
Q3: What are scavengers, and how do they prevent side reactions with purine substrates?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] By reacting with the carbocation at a faster rate than the sensitive purine substrate, they prevent it from causing unwanted alkylation.[1] Scavengers are typically nucleophilic compounds that are more reactive or present in a much higher concentration than the purine.[2]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., TLC, LC-MS), a complex mixture of products, and a low yield of the desired deprotected purine.[3]
Q5: What are some milder alternatives to TFA for deprotecting highly acid-sensitive purine substrates?
A5: For purine derivatives that are particularly sensitive to strong acids, milder deprotection methods can be employed. These include using 4M HCl in 1,4-dioxane, which can sometimes be more selective.[3] Other alternatives reported for sensitive substrates in general include the use of p-toluenesulfonic acid (pTSA) or employing thermal deprotection methods.[4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the Boc deprotection of sensitive purine substrates.
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting N-alkylation of the purine ring.
-
Potential Cause: The highly reactive tert-butyl cation generated during the reaction is alkylating the nitrogen atoms (commonly N7 or N9) of the purine ring.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical for effectively trapping the carbocation before it can react with the purine. Refer to the tables below for guidance on scavenger selection.
Issue 2: Low yield of the desired deprotected purine, with evidence of substrate degradation.
-
Potential Cause: The strong acidic conditions required for Boc deprotection may be causing the degradation of the sensitive purine ring system.
-
Solution:
-
Milder Acidic Conditions: Consider using a lower concentration of TFA or switching to a milder acid such as 4M HCl in 1,4-dioxane.[3]
-
Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize degradation, though this may require longer reaction times.[6]
-
Reaction Time: Carefully monitor the reaction progress to avoid prolonged exposure to acidic conditions once the deprotection is complete.
-
Issue 3: Incomplete Boc deprotection observed by analysis of the crude product.
-
Potential Cause 1: Insufficient concentration or equivalents of acid. [1]
-
Solution 1: Increase the acid concentration (e.g., use 95% TFA in DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1]
-
-
Potential Cause 2: Insufficient reaction time or temperature. [1]
-
Solution 2: Extend the reaction time and monitor its progress using TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase side product formation if scavengers are not used.[1]
-
-
Potential Cause 3: Steric hindrance around the Boc-protected amine. [1]
-
Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1]
-
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model sensitive substrate, as determined by HPLC analysis of the crude product after cleavage. While this data is derived from peptide chemistry, it provides a useful starting point for selecting scavengers for purine deprotection.
| Scavenger Cocktail (v/v/v) | % Desired Product | % Alkylated Side Product |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Data is illustrative and based on literature reports for sensitive substrates.[1]
Experimental Protocols
Protocol 1: General Boc Deprotection of a Purine Substrate using Triethylsilane (TES) as a Scavenger
-
Preparation: Dissolve the Boc-protected purine substrate in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods such as precipitation from cold ether or chromatography.[1]
Protocol 2: Boc Deprotection of a Highly Acid-Sensitive Purine Substrate
-
Preparation: Dissolve the Boc-protected purine substrate in anhydrous 1,4-dioxane.
-
Reagent Addition: Add a scavenger such as triisopropylsilane (TIS) (5-10 equivalents).
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring closely by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as needed.
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with Di-Boc-Adenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N⁶,N⁹-di-tert-butoxycarbonyl adenine (di-Boc-adenine). The bulky di-Boc protecting groups can present significant steric challenges in various chemical transformations. This guide offers practical solutions and detailed protocols to help overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is di-Boc-adenine used despite the potential for steric hindrance?
A1: Di-Boc-adenine offers several advantages that can outweigh the challenges of steric hindrance. Protecting the N⁶-amino group with two Boc groups significantly increases the solubility of adenine in common organic solvents like tetrahydrofuran (THF), which can accelerate reaction rates.[1] Furthermore, this protection strategy reduces the competing nucleophilicity of the exocyclic amino group, preventing side reactions.[2]
Q2: What are the most common reactions where steric hindrance with di-Boc-adenine is a significant issue?
A2: Steric hindrance can be a major factor in several key reactions, including:
-
Mitsunobu Reaction: The bulky di-Boc groups can impede the approach of the alcohol and other reagents to the N⁹ position.
-
N-Alkylation: Direct alkylation at the N⁹ position can be challenging due to the steric bulk around the purine core.
-
Palladium-Catalyzed Cross-Coupling Reactions: The size of the di-Boc-adenine, the coupling partner, and the phosphine ligands on the palladium catalyst can all contribute to steric hindrance, affecting reaction efficiency.[3][4][5]
Q3: How can I confirm the successful synthesis of di-Boc-adenine?
A3: The synthesis of di-Boc-adenine can be achieved by treating adenine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][6] Successful synthesis can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the characteristic peaks of the Boc groups and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight.
Q4: What are the standard conditions for the deprotection of di-Boc-adenine?
A4: The Boc groups can be removed under acidic conditions.[7][8] A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][9] The reaction is typically fast and proceeds at room temperature. For substrates sensitive to the tert-butyl cation generated during deprotection, scavengers like triisopropylsilane (TIS) can be added.[10]
Troubleshooting Guide
Issue 1: Low Yield in Mitsunobu Reactions
Symptoms:
-
Incomplete consumption of starting materials (di-Boc-adenine and/or the alcohol).
-
Formation of side products.
-
Low yield of the desired N⁹-alkylated product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Poor Solubility of Reactants | While di-Boc protection improves solubility over adenine, ensure complete dissolution. Consider using dioxane as a solvent, which has been shown to significantly improve yields compared to THF in some cases.[1] | Better solubility ensures that the reactants are available in the solution to react, increasing the reaction rate. |
| Steric Hindrance from the Alcohol | For sterically hindered secondary or tertiary alcohols, the reaction may be sluggish.[11] Consider using a less hindered primary alcohol if the synthesis allows. If a hindered alcohol is necessary, increasing the reaction time and/or temperature may be required. The use of sonication has also been reported to improve coupling with sterically hindered substrates.[12] | Primary alcohols are less sterically encumbered, allowing for easier approach to the reaction center.[13] Increased energy (heat) or mechanical agitation (sonication) can help overcome the activation energy barrier imposed by steric hindrance. |
| Choice of Azodicarboxylate | Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used.[14] For easier purification, consider using resin-bound triphenylphosphine and di-tert-butylazodicarboxylate (DBAD), where the byproducts can be removed by filtration and acid treatment, respectively.[14] | The choice of reagents can influence the reaction outcome and the ease of purification. Alternative reagents may offer advantages in specific cases. |
| Incorrect Order of Reagent Addition | A typical protocol involves dissolving the di-Boc-adenine, alcohol, and triphenylphosphine in a suitable solvent, cooling the mixture, and then slowly adding the azodicarboxylate.[14] | The reaction mechanism involves the initial formation of a betaine intermediate from triphenylphosphine and the azodicarboxylate.[14] Proper addition order ensures the correct reaction pathway is followed. |
Issue 2: Inefficient N-Alkylation
Symptoms:
-
Low conversion of di-Boc-adenine.
-
Formation of multiple regioisomers (e.g., N⁷ or N³ alkylation), although di-Boc protection generally favors N⁹.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Steric Clash with the Alkylating Agent | If using a bulky alkylating agent, consider switching to a less sterically demanding one if possible. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. | The size of both the substrate and the electrophile influences the reaction rate in SN2-type reactions.[15] |
| Inappropriate Base | For deprotonation prior to alkylation, a non-nucleophilic, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide can be effective. The use of electrogenerated bases has also been reported for high-yield alkylation under mild conditions.[16] | The choice of base is critical to ensure efficient deprotonation without competing nucleophilic attack on the alkylating agent. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of alkylation. While di-Boc protection strongly directs to N⁹, exploring different solvents (e.g., DMF, THF, acetonitrile) may optimize the reaction. | Solvents can influence the stability of intermediates and transition states, thereby affecting the reaction outcome. |
Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling
Symptoms:
-
Low or no product formation.
-
Decomposition of the starting materials.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Steric Hindrance from Ligands | The phosphine ligands on the palladium catalyst can contribute significantly to steric hindrance. For sterically demanding substrates, consider using catalysts with less bulky ligands or specialized ligands designed for hindered couplings.[17] | The size of the ligands influences the coordination environment of the palladium center, which is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.[18] |
| Inefficient Transmetalation | In Suzuki or Negishi couplings, the transfer of the organic group from boron or zinc to palladium can be sterically hindered. Using organocopper reagents under palladium catalysis has been shown to be effective for C-C bond formation at highly sterically hindered centers due to a more compact transmetalation transition state.[3] | The transmetalation step is a key part of the catalytic cycle, and its efficiency directly impacts the overall reaction rate.[18] |
| Inadequate Reaction Conditions | Optimization of base, solvent, and temperature is crucial. For sterically hindered couplings, higher temperatures may be necessary. The choice of base is also critical and depends on the specific coupling reaction. | Cross-coupling reactions are sensitive to various parameters, and empirical optimization is often required for challenging substrates. |
Experimental Protocols
General Protocol for Mitsunobu Reaction with di-Boc-Adenine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve di-Boc-adenine (1 equivalent), the desired alcohol (1-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or dioxane.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[14] For sterically hindered alcohols, longer reaction times or gentle heating may be necessary.[2]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
General Protocol for Deprotection of di-Boc-Adenine Derivatives
-
Dissolution: Dissolve the di-Boc-protected adenine derivative in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[9][10] If the substrate is sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[10]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 1-2 hours).[10]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[10]
-
Neutralization and Purification: Dissolve the residue in a suitable buffer for neutralization if necessary. The deprotected product can then be purified by an appropriate method, such as crystallization or chromatography.
Visual Guides
Caption: A typical experimental workflow for the Mitsunobu reaction involving di-Boc-adenine.
Caption: A decision-making diagram for troubleshooting low yields in reactions with di-Boc-adenine.
References
- 1. researchgate.net [researchgate.net]
- 2. auburn.edu [auburn.edu]
- 3. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nobelprize.org [nobelprize.org]
Validation & Comparative
A Comparative Guide to N6-Substitution of Adenine: Di-Boc-Adenine vs. 6-Chloropurine
The functionalization of the N6-position of adenine is a cornerstone in the synthesis of a vast array of biologically significant molecules, including therapeutic agents, chemical probes, and modified oligonucleotides.[1][2] For researchers in medicinal chemistry and drug development, selecting the optimal starting material is a critical decision that impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison between two common precursors for N6-substitution: N6,N6-bis(tert-butoxycarbonyl)adenine (di-Boc-adenine) and 6-chloropurine.
Overview of Synthetic Strategies
The two reagents represent distinct strategic approaches to accessing N6-substituted adenines.
-
6-Chloropurine: This method relies on a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing purine ring system activates the C6-position, allowing for the displacement of the chloro group by a primary or secondary amine.[3][4] This reaction is often facilitated by heat or microwave irradiation to overcome the energy barrier of disrupting the aromaticity of the purine ring.[3][5]
-
Di-Boc-Adenine: This approach involves a different pathway, often a Mitsunobu reaction for coupling with alcohols to form N6-alkylated adenines.[6][7] The two Boc (tert-butoxycarbonyl) groups serve a dual purpose: they enhance the solubility of the adenine moiety in common organic solvents and reduce the nucleophilicity of the exocyclic amine, preventing side reactions.[7] The Boc groups are subsequently removed under acidic conditions.
Performance Comparison: A Data-Driven Analysis
The choice between these two reagents often depends on the specific substrate, desired reaction conditions, and overall synthetic efficiency. The following tables summarize experimental data from published literature to facilitate a direct comparison.
Table 1: Comparison of Reaction Conditions and Yields
| Feature | 6-Chloropurine (SNAr) | di-Boc-Adenine (Mitsunobu) |
| Typical Nucleophile | Primary/Secondary Amines | Alcohols |
| Solvent | Alcohols (EtOH, BuOH), DMF | THF, Dioxane |
| Temperature | 75-120°C (Conventional) or 120°C (Microwave)[5] | 0°C to Room Temperature[7] |
| Reaction Time | 10 min (Microwave) to 16+ hours (Conventional)[5] | 30 min to 5 hours[7] |
| Yields | Generally good to excellent (e.g., 75-96%)[8] | Typically high (e.g., 85-96%)[7] |
| Key Advantage | Direct, one-step conversion to the final product.[4] | Mild reaction conditions, high yields.[7] |
| Key Disadvantage | Often requires high temperatures/pressure.[7] | Multi-step process (protection/deprotection).[7] |
Table 2: Substrate Scope and Yields from Experimental Data
| Reagent | Substrate/Nucleophile | Conditions | Yield (%) | Reference |
| 6-Chloropurine | Benzylamine | n-BuOH, 120°C | High (not specified) | [8] |
| 6-Chloropurine | Cyclopropylamine | n-BuOH, 120°C | High (not specified) | [8] |
| 6-Chloropurine | Various Amines | EtOH, DIPEA, 120°C, Microwave (10 min) | 75-96% | [5] |
| di-Boc-Adenine | Cyclopentanol derivative 5a | THF, Ph3P, DIAD, rt, 5h | 85% | [7] |
| di-Boc-Adenine | Allylic alcohol 5b | THF, Ph3P, DIAD, 0°C, 30 min | ~90% | [7] |
| di-Boc-Adenine | Allylic alcohol 5d | THF, Ph3P, DIAD, 0°C, 30 min | ~90% | [7] |
Logical Framework: Selecting the Appropriate Reagent
The decision-making process for selecting a reagent can be visualized as a logical flow based on the synthetic goals and constraints.
Experimental Protocols
Protocol 1: N6-Substitution of 6-Chloropurine via Microwave-Assisted SNAr
This protocol is adapted from a procedure for the efficient amination of 6-chloropurine derivatives.[5]
-
Materials: 6-chloropurine derivative (1.0 eq), desired amine (1.1 eq), diisopropylethylamine (DIPEA) (1.1 eq), and ethanol (EtOH).
-
Procedure:
-
Combine the 6-chloropurine derivative, the amine, and DIPEA in a microwave-safe reaction vessel.
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a single-mode microwave reactor.
-
Irradiate the mixture at 120°C (150 W) for 10 minutes.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N6-substituted adenine derivative.
-
Protocol 2: N6-Alkylation using di-Boc-Adenine via Mitsunobu Reaction
This protocol is a typical procedure based on the efficient coupling of bis-Boc-adenine with alcohols.[7]
-
Materials: N6,N6-bis(tert-butoxycarbonyl)adenine (1.0 eq), desired alcohol (1.0 eq), triphenylphosphine (Ph3P) (1.2 eq), diisopropyl azodicarboxylate (DIAD) (1.2 eq), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the alcohol, di-Boc-adenine, and triphenylphosphine in dry THF at 0°C, add DIAD dropwise.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring completion by TLC (typically 30 minutes to 5 hours).
-
Once the reaction is complete, evaporate the solvent in vacuo.
-
Purify the resulting residue by flash chromatography to isolate the N6-substituted, di-Boc-protected adenine.
-
For deprotection, dissolve the purified product in a solution of trifluoroacetic acid (TFA) and water and stir until the Boc groups are removed. Neutralize and purify to obtain the final product.
-
Conclusion
Both 6-chloropurine and di-Boc-adenine are highly effective reagents for the synthesis of N6-substituted adenines.
-
6-Chloropurine is the reagent of choice for direct amination via SNAr, especially when higher temperatures are tolerable and a one-step process is preferred. Microwave-assisted protocols have significantly reduced reaction times for this method.[5]
-
di-Boc-Adenine offers a superior alternative for coupling with alcohols under mild Mitsunobu conditions.[7] Its enhanced solubility and the prevention of side reactions at the N6-amino group often lead to very high yields, making it ideal for sensitive substrates, despite the additional protection and deprotection steps required.[7]
The optimal choice ultimately rests on the specific nucleophile being used, the sensitivity of the substrates to heat, and the desired efficiency of the overall synthetic route.
References
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. The cytokinins. Synthetic and naturally occurring N6-substituted adenine derivatives profoundly affect plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. auburn.edu [auburn.edu]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Protecting Groups: N,N-di-Boc-adenine vs. N-benzoyl-adenine in Glycosylation Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of nucleoside analogues is a cornerstone of innovation. A critical step in this synthesis is the glycosylation reaction, where the choice of protecting group for the nucleobase can significantly impact yield, stereoselectivity, and overall efficiency. This guide provides a detailed comparison of two commonly employed protecting groups for adenine: N,N-di-Boc-adenine and N-benzoyl-adenine, supported by available experimental data and protocols.
The strategic selection of a protecting group for the exocyclic amino group of adenine is paramount to prevent unwanted side reactions during glycosylation. Both the bulky tert-butoxycarbonyl (Boc) groups in N,N-di-Boc-adenine and the aromatic benzoyl group in N-benzoyl-adenine offer distinct advantages and disadvantages that influence their performance in these crucial reactions.
Performance in Glycosylation: A Data-Driven Comparison
While a definitive head-to-head comparative study under identical conditions remains to be extensively published, analysis of existing literature provides valuable insights into the performance of these two protecting groups in glycosylation reactions, primarily through the widely used Vorbrüggen protocol.
| Protecting Group | Glycosylation Yield | Anomeric Selectivity (β:α) | Key Observations |
| N,N-di-Boc-adenine | Reported as high as 87%[1] | Data not consistently reported, but generally favors the β-anomer. | The two Boc groups enhance solubility and effectively block the N7 position, potentially leading to higher regioselectivity for N9 glycosylation[1]. |
| N-benzoyl-adenine | Reported as quantitative[2] | Generally high β-selectivity. | A well-established protecting group; its acylation is known to enhance N9 regioselectivity by encumbering the N7 position[2]. |
It is crucial to note that the yields presented are from different studies and may not be directly comparable due to variations in substrates, catalysts, and reaction conditions. However, the data suggests that both protecting groups can facilitate high-yielding glycosylation reactions. The N,N-di-Boc protecting group is noted for improving the solubility of the adenine base, a common challenge in these reactions[1].
Experimental Protocols: A Closer Look at the Methodology
The Vorbrüggen glycosylation is a cornerstone method for the synthesis of nucleosides. Below are generalized experimental protocols for the glycosylation of a protected ribose with N,N-di-Boc-adenine and N-benzoyl-adenine.
Protocol 1: Vorbrüggen Glycosylation with N,N-di-Boc-Adenine
This protocol is a generalized representation based on common practices in nucleoside synthesis.
Materials:
-
N,N-di-Boc-adenine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other activated sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
A suspension of N,N-di-Boc-adenine in anhydrous acetonitrile is treated with N,O-Bis(trimethylsilyl)acetamide (BSA).
-
The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated adenine derivative.
-
The reaction is cooled to room temperature, and the activated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added.
-
The mixture is cooled to 0°C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired protected nucleoside.
Protocol 2: Vorbrüggen Glycosylation with N-benzoyl-Adenine
This protocol is a generalized representation based on established methods for nucleoside synthesis[1][3][4][5].
Materials:
-
N-benzoyl-adenine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other activated sugar)
-
Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)
Procedure:
-
N-benzoyl-adenine is suspended in anhydrous acetonitrile or 1,2-dichloroethane.
-
Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to reflux to effect silylation of the nucleobase.
-
After cooling to room temperature, the activated sugar is added to the solution.
-
The reaction mixture is cooled in an ice bath, and TMSOTf is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC.
-
The reaction is worked up by quenching with aqueous sodium bicarbonate, followed by extraction with an organic solvent.
-
The organic phase is dried, filtered, and concentrated.
-
Purification of the residue by silica gel chromatography yields the protected nucleoside.
Logical Workflow of Glycosylation Reactions
The following diagrams illustrate the general workflow for the glycosylation process using both N,N-di-Boc-adenine and N-benzoyl-adenine.
Conclusion: Making an Informed Choice
Both N,N-di-Boc-adenine and N-benzoyl-adenine are effective protecting groups for the glycosylation of adenine. The choice between them may depend on several factors:
-
Solubility: N,N-di-Boc-adenine offers the advantage of increased solubility, which can be beneficial for achieving homogeneous reaction conditions and potentially improving yields.
-
Reaction Kinetics: While not extensively compared, the electronic and steric differences between the two protecting groups could influence reaction rates.
-
Deprotection: The deprotection of Boc groups is typically achieved under acidic conditions, while benzoyl groups are commonly removed by basic hydrolysis. The choice of deprotection strategy for the final product will influence the selection of the N-protecting group.
-
Cost and Availability: The relative cost and commercial availability of the protected adenine starting materials may also be a practical consideration.
Ultimately, the optimal protecting group for a specific glycosylation reaction will depend on the specific substrates, desired outcome, and the overall synthetic strategy. This guide provides a foundation of available data and methodologies to aid researchers in making an informed decision for their nucleoside synthesis endeavors. Further direct comparative studies are warranted to fully elucidate the nuanced differences in performance between these two valuable protecting groups.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
A Head-to-Head Comparison: Mono-Boc vs. Di-Boc Adenine in Nucleoside Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of nucleoside analogues is a cornerstone of discovery. The choice of protecting groups for the nucleobase, particularly adenine, is a critical decision that significantly impacts reaction efficiency, yield, and purification. This guide provides an objective comparison of two commonly employed protecting group strategies: N6-monobutyloxycarbonyl (mono-Boc) adenine and N6,N9-dibutyloxycarbonyl (di-Boc) adenine, supported by experimental data and detailed protocols.
The strategic protection of adenine's exocyclic N6-amino group and the N9-imidazole nitrogen is paramount in nucleoside synthesis, particularly in glycosylation reactions such as the widely used Mitsunobu reaction. The selection between a mono-Boc or di-Boc strategy can dictate the success and efficiency of the synthetic route.
Executive Summary
| Feature | Mono-Boc-Adenine | Di-Boc-Adenine |
| Primary Advantage | Simpler preparation. | Enhanced solubility in organic solvents (e.g., THF).[1][2] |
| Mitsunobu Reaction Efficiency | Generally lower to moderate yields. | Consistently high yields (often >85%).[2][3] |
| Reaction Rate | Can be slower due to lower solubility. | Faster reaction times due to improved solubility.[4] |
| Side Reactions | Potential for N7-alkylation and other side reactions due to the unprotected N9 position. | Reduced competing nucleophilicity of the N6-amino group and protection of the N9 position prevents side reactions at these sites.[1][2] |
| Deprotection | Typically straightforward acidic hydrolysis. | Generally straightforward acidic hydrolysis, though requires removal of two Boc groups. |
| Substrate Scope | Can be effective, but may be substrate-dependent. | Broadly applicable to a wide range of alcohols in Mitsunobu reactions.[2] |
Performance in Nucleoside Synthesis: A Data-Driven Comparison
The primary advantage of employing di-Boc-adenine in nucleoside synthesis, particularly under Mitsunobu conditions, is its significantly improved solubility in common aprotic solvents like tetrahydrofuran (THF).[1][2] Unprotected adenine is notoriously insoluble in such solvents, which severely hampers reaction rates and yields. While mono-Boc protection improves solubility to some extent, the di-Boc derivative is exceptionally soluble, leading to more efficient and higher-yielding coupling reactions.[4]
However, the choice of protecting group can be substrate-dependent. In one study, a Mitsunobu reaction with a di-Boc protected 2-chloroadenine derivative yielded only about 10% of the desired product, whereas the corresponding N6-mono-Boc-adenine derivative provided the coupled product in a high yield of 94%.[1] This highlights that while di-Boc is often the superior choice, optimization of the protecting group strategy for specific substrates is crucial.
Quantitative Data Summary
| Protected Adenine | Substrate (Alcohol) | Reaction Conditions | Yield (%) | Reference |
| Di-Boc-Adenine | Substituted cyclopentanol | THF, PPh3, DIAD, 0 °C to rt, 2-5 h | 85 | [1] |
| Di-Boc-Adenine | Substituted allylic cyclopentenol | THF, PPh3, DIAD, 0 °C, 30 min | ~90 | [1] |
| Di-Boc-Adenine | Sterically unencumbered cyclopentanol | THF, PPh3, DIAD | 96 | [1] |
| Di-Boc-Adenine | (N)-methanocarba-ribose derivative | THF, PPh3, DIAD | 94 | [1] |
| Mono-Boc-Adenine | 2-Methoxyadenine with (N)-methanocarba-ribose derivative | Not specified | 67 | [1] |
| Mono-Boc-Adenine | 2-Thioether adenine with (N)-methanocarba-ribose derivative | Not specified | 77-95 | [1] |
| Mono-Boc-Adenine | N6-propargylation of adenosine derivative | TBAOH, propargyl bromide | 76 | [5] |
Experimental Protocols
Synthesis of Protected Adenines
1. Synthesis of N6-(tert-butoxycarbonyl)adenine (Mono-Boc-Adenine)
A straightforward one-step procedure involves treating adenine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as N,N-diisopropylethylamine (Hünig's base).[4]
2. Synthesis of N6,N9-bis(tert-butoxycarbonyl)adenine (Di-Boc-Adenine)
A common method for the synthesis of di-Boc-adenine involves the reaction of adenine with an excess of (Boc)2O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]
Nucleoside Synthesis via Mitsunobu Reaction
1. General Procedure using Di-Boc-Adenine
To a solution of the alcohol (1 mmol), N6,N9-bis(tert-butoxycarbonyl)adenine (1.2 mmol), and triphenylphosphine (PPh3) (1.2 mmol) in dry THF (10 mL) at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.2 mmol) is added dropwise.[1] The reaction is typically stirred at 0 °C for 30 minutes to a few hours at room temperature. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography.
2. General Procedure using Mono-Boc-Adenine
The procedure is similar to that for di-Boc-adenine, with N6-(tert-butoxycarbonyl)adenine being used as the nucleobase. Reaction times may be longer, and yields can be more variable depending on the substrate.
Deprotection of Boc Groups
Both mono- and di-Boc protected nucleosides can be deprotected under acidic conditions to yield the final nucleoside.
1. Deprotection of N6-Boc-Adenosine
Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is a common method for the removal of the N6-Boc group.
2. Deprotection of N6,N9-di-Boc-Adenosine
Similar acidic conditions, for instance, treatment with HCl in dioxane or TFA in DCM, will remove both Boc groups to afford the unprotected nucleoside.
Conclusion and Recommendations
For general nucleoside synthesis via the Mitsunobu reaction, N6,N9-di-Boc-adenine is the recommended protecting group strategy . Its superior solubility leads to more reliable, faster, and higher-yielding reactions. The ease of preparation and purification of the final products often outweighs the additional step of introducing a second Boc group.
However, N6-mono-Boc-adenine remains a viable option , particularly in cases where the di-Boc derivative proves to be unreactive for a specific substrate. Researchers should consider screening both protecting group strategies during the optimization of a new nucleoside synthesis to determine the most effective approach for their target molecule. The experimental data clearly indicates that a "one-size-fits-all" approach may not always be optimal, and empirical validation is key to a successful synthetic campaign.
References
- 1. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auburn.edu [auburn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Acidic Maze: A Comparative Guide to Boc Deprotection of Purines
For researchers, scientists, and drug development professionals engaged in the synthesis of purine-containing molecules, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the exocyclic amines of purine nucleosides due to its stability in a variety of reaction conditions. However, its removal, a process known as deprotection, requires acidic conditions that can lead to a significant and often undesired side reaction: depurination. This guide provides a comprehensive comparison of different acidic conditions for the Boc deprotection of purines, offering insights into balancing deprotection efficiency with the preservation of the crucial N-glycosidic bond.
The Challenge: Depurination as a Competing Reaction
The acid-catalyzed removal of the Boc group is a well-established chemical transformation. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. While effective, the acidic environment required for this process can also promote the cleavage of the N-glycosidic bond in purine nucleosides, a reaction known as depurination. This side reaction leads to the loss of the purine base and the formation of an abasic site, significantly reducing the yield of the desired product and complicating purification. Therefore, the selection of an appropriate acidic condition is a critical parameter that requires careful consideration to maximize the yield of the deprotected purine while minimizing depurination.
Comparison of Acidic Reagents for Boc Deprotection
The choice of acid for Boc deprotection is a trade-off between reaction rate and selectivity. Stronger acids can effect rapid deprotection but may also accelerate depurination. Milder acids, while gentler on the N-glycosidic bond, may require longer reaction times or elevated temperatures, which can also contribute to side reactions. Although specific quantitative data directly comparing the efficiency and depurination rates for various acids on Boc-protected purines is not extensively documented in readily available literature, a qualitative comparison based on general principles of organic chemistry and existing protocols can guide the selection process.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) at room temperature.[1] | Highly effective and volatile, facilitating its removal after reaction completion.[1] | Strong acidity can lead to significant depurination, especially with sensitive substrates.[2] The resulting trifluoroacetate salt can sometimes be oily and difficult to handle.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or 1-4M in various organic solvents (e.g., Methanol, Ethyl Acetate).[1] | Effective for deprotection, and the resulting hydrochloride salt is often a crystalline solid, which aids in purification.[1] | Dioxane is a hazardous solvent.[3] The strong acidity can still promote depurination. |
| Formic Acid | Neat or in a co-solvent, often requiring elevated temperatures. | Milder than TFA and HCl, potentially reducing the extent of depurination. | Slower reaction times and the potential for N-formylation as a side reaction.[4] |
| p-Toluenesulfonic Acid (pTSA) | Used in various organic solvents, sometimes at elevated temperatures. | A solid, non-volatile acid that can be easier to handle than TFA or HCl solutions. Considered a "greener" alternative to TFA.[5] | May require longer reaction times or heating, which could still lead to depurination. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are general procedures for Boc deprotection using the two most common strong acids, TFA and HCl. It is important to note that these are starting points, and optimization for specific purine substrates is highly recommended.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]
Materials:
-
Boc-protected purine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected purine derivative in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane[1]
Materials:
-
Boc-protected purine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-protected purine derivative in a minimal amount of a suitable co-solvent if necessary.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Upon completion (often within 30 minutes to 2 hours), if a precipitate has formed, collect the solid by filtration and wash with anhydrous diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Visualizing the Processes: Workflows and Mechanisms
To better understand the experimental design and chemical transformations involved, the following diagrams illustrate the key processes.
Caption: A general workflow for the systematic evaluation of different acidic conditions for Boc deprotection of purines.
Caption: The acid-catalyzed mechanism for the removal of a Boc protecting group from a purine's exocyclic amine.
Caption: The mechanism of the acid-catalyzed depurination, a common side reaction during the Boc deprotection of purine nucleosides.
Summary and Recommendations
The selection of the optimal acidic condition for the Boc deprotection of purines is a delicate balance between achieving complete and rapid deprotection while minimizing the undesired depurination side reaction.
-
For robust substrates , a solution of 20-50% TFA in DCM at room temperature often provides a fast and efficient deprotection.
-
For substrates where the hydrochloride salt is desired for purification , 4M HCl in dioxane is a viable alternative.
-
For acid-sensitive purine derivatives , exploring milder acids such as formic acid or p-toluenesulfonic acid may be beneficial, although this may require longer reaction times or elevated temperatures.
Ultimately, the ideal conditions are highly substrate-dependent. Therefore, a systematic evaluation of different acids, concentrations, reaction times, and temperatures is crucial to identify the optimal protocol for any specific Boc-protected purine. Careful monitoring of the reaction progress and quantification of the depurination side product are essential steps in developing a robust and high-yielding deprotection strategy in the synthesis of purine-based compounds for research and drug development.
References
Navigating the Synthesis of Complex Purine Derivatives: A Comparative Guide to Orthogonal Protecting Group Strategies
For researchers, scientists, and drug development professionals, the synthesis of complex purine derivatives is a cornerstone of therapeutic innovation. The intricate and reactive nature of the purine scaffold necessitates a sophisticated approach to selectively modify its various functional groups. Orthogonal protecting group strategies provide the essential toolkit for this molecular craftsmanship, enabling the precise construction of novel drug candidates. This guide offers an objective comparison of key orthogonal protecting group strategies, supported by experimental data, to inform the rational design of synthetic routes for complex purine derivatives.
The purine ring system, with its multiple nitrogen atoms (N1, N3, N7, N9) and the potential for exocyclic amine functionalities, presents a significant synthetic challenge. Orthogonal protecting groups are temporary modifications that shield specific reactive sites, allowing other positions to be altered without interference. The defining characteristic of an orthogonal system is the ability to remove one type of protecting group under specific conditions without affecting others. This selective deprotection is paramount for the multi-step synthesis of intricately substituted purines.
This guide will delve into the most common protecting groups for both the purine ring nitrogens and exocyclic amines, presenting a comparative analysis of their stability, deprotection conditions, and compatibility in orthogonal schemes.
Protecting the Exocyclic Amine: A Balancing Act of Stability and Labile Cleavage
The exocyclic amine of purines, such as the N6 of adenine and the N2 of guanine, is a frequent site for modification. Protecting this group is crucial to prevent unwanted side reactions during the manipulation of the purine core or attached moieties like ribose or deoxyribose sugars. The ideal protecting group for the exocyclic amine should be stable to the conditions required for subsequent reactions but readily cleavable under mild conditions to unveil the final product.
Commonly employed protecting groups for the exocyclic amine are acyl-based. These groups are typically introduced using the corresponding acyl chloride or anhydride. Their removal is generally achieved by basic hydrolysis. A comparative analysis of frequently used acyl protecting groups is presented in Table 1.
| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions | Relative Rate of Cleavage |
| Benzoyl | Bz | -CO-Ph | Aqueous Ammonia, Methylamine | Standard |
| Acetyl | Ac | -CO-CH₃ | Aqueous Ammonia, Methylamine | Fast |
| iso-Butyryl | iBu | -CO-CH(CH₃)₂ | Aqueous Ammonia, Methylamine | Standard |
| Phenoxyacetyl | PAC | -CO-CH₂-O-Ph | Ethanolic Ammonia, Aqueous Ammonia | Very Fast |
| tert-Butylphenoxyacetyl | tBPAC | -CO-CH₂-O-Ph-tBu | Ethanolic Ammonia, Aqueous Ammonia | Very Fast |
Table 1: Comparison of Common Protecting Groups for the Exocyclic Amine of Purines. The relative rate of cleavage provides a general comparison of the lability of these groups under basic conditions.
Studies have shown that for the deprotection of N-benzoyl (Bz), N-acetyl (Ac), N-isobutyryl (iBu), N-phenoxyacetyl (PAC), and N-tert-butylphenoxyacetyl (tBPAC) groups from 2'-deoxyribonucleosides, aqueous methylamine is the most rapid cleavage agent for all examined groups.[1] However, for achieving selectivity, ethanolic ammonia has demonstrated the ability to rapidly and selectively cleave PAC and tBPAC groups within 2 hours, while largely retaining the more stable acetyl, benzoyl, and isobutyryl groups.[1] The use of tert-butylphenoxyacetyl has also been shown to be advantageous in minimizing depurination of deoxyadenosine residues during oligonucleotide synthesis.[2]
Orthogonal Protection of the Purine Ring Nitrogens: Expanding Synthetic Possibilities
The nitrogen atoms within the purine ring system (N1, N3, N7, and N9) are also key sites for synthetic elaboration. Their selective protection is essential for controlling alkylation, glycosylation, and other substitution reactions. A variety of protecting groups have been developed for these positions, offering a range of deprotection conditions that can be orthogonal to those used for exocyclic amine protection.
N-Alkylation as a Protective Strategy
Alkylation of the purine ring nitrogens, particularly at the N7 and N9 positions, is a common strategy. Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product.[3] However, regioselective methods have been developed to favor one isomer over the other. For instance, the use of N-trimethylsilylated purines with a tert-alkyl halide and a SnCl₄ catalyst can lead to direct regioselective N7-tert-alkylation.[3]
Common N-alkyl protecting groups and their removal conditions are summarized in Table 2.
| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions | Orthogonality |
| Benzyl | Bn | -CH₂-Ph | Catalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acid (e.g., HBr/AcOH) | Orthogonal to base-labile acyl groups. |
| p-Methoxybenzyl | PMB | -CH₂-Ph-OCH₃ | Oxidative Cleavage (e.g., DDQ, CAN), Strong Acid (TFA) | Orthogonal to base-labile acyl groups and hydrogenation-labile groups. |
| Allyl | All | -CH₂-CH=CH₂ | Palladium(0) Catalysis (e.g., Pd(PPh₃)₄, PhSiH₃) | Orthogonal to acid- and base-labile groups. |
Table 2: Comparison of Common Protecting Groups for Purine Ring Nitrogens.
The benzyl group is a workhorse in purine chemistry, stable to a wide range of conditions but readily removed by catalytic hydrogenation. This makes it orthogonal to the base-labile acyl groups used for exocyclic amine protection. The p-methoxybenzyl (PMB) group offers an alternative deprotection pathway through oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or with strong acid such as trifluoroacetic acid (TFA).[4][5] The allyl group provides a third dimension of orthogonality, as it is selectively removed under neutral conditions using a palladium catalyst, leaving both acid- and base-labile groups intact.[6][7]
Photocleavable Protecting Groups: A Light-Based Orthogonal Strategy
Photolabile protecting groups (PPGs) offer a powerful and "traceless" method for deprotection, as they are removed using light, avoiding the need for chemical reagents.[8] This provides a high degree of spatial and temporal control over the deprotection process. The ortho-nitrobenzyl (ONB) group is a widely used PPG that can be employed to protect various functional groups, including amines and phosphates.[3]
The general workflow for a photolabile protecting group strategy is depicted below:
Figure 1: General workflow for the use of a photolabile protecting group.
The ONB group is stable to a wide range of chemical conditions used in synthesis, making it an excellent orthogonal protecting group. Its removal is typically achieved by irradiation with UV light, leading to the release of the deprotected purine and a nitrosobenzaldehyde byproduct.
Orthogonal Strategies in Action: A Workflow for Complex Purine Synthesis
The true power of these protecting groups lies in their combined use in an orthogonal strategy to synthesize complex, multi-substituted purine derivatives. A hypothetical workflow illustrating such a strategy is presented below:
Figure 2: A hypothetical orthogonal strategy for complex purine synthesis.
This workflow demonstrates the sequential protection of the exocyclic amine and the N9 position, followed by a selective modification at another position on the purine ring. The key to this strategy is the ability to selectively remove the N9-benzyl group via hydrogenation without affecting the base-labile N6-benzoyl group, and then subsequently removing the benzoyl group under basic conditions to yield the final product.
Experimental Protocols
General Protocol for N-Benzoylation of an Exocyclic Amine
-
Dissolve the purine derivative (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
General Protocol for N9-Benzylation of a Purine
-
Suspend the N-acylated purine derivative (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for the Orthogonal Deprotection of N9-Benzyl and N6-Benzoyl Groups
Step 1: Selective Removal of the N9-Benzyl Group
-
Dissolve the fully protected purine derivative in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N6-benzoylated purine.
Step 2: Removal of the N6-Benzoyl Group
-
Dissolve the N6-benzoylated purine in a solution of aqueous ammonia or methylamine in an appropriate solvent (e.g., methanol, ethanol).
-
Stir the solution at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the volatile reagents.
-
Purify the final deprotected purine derivative as needed.
Conclusion
The successful synthesis of complex purine derivatives hinges on the strategic implementation of orthogonal protecting groups. By carefully selecting a combination of protecting groups with distinct deprotection conditions, researchers can navigate the intricate reactivity of the purine scaffold with precision and control. This guide has provided a comparative overview of common protecting groups for both exocyclic amines and purine ring nitrogens, highlighting their respective advantages and deprotection protocols. The presented workflow and experimental outlines serve as a foundational resource for the design and execution of synthetic routes towards novel purine-based molecules with therapeutic potential. The continued development of new protecting groups and orthogonal strategies will undoubtedly further empower the synthesis of ever more complex and potent purine derivatives.
References
- 1. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Protected Purines and Pyrimidines in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the efficiency and fidelity of oligonucleotide synthesis are paramount. The reactivity of the protected nucleobase building blocks—purines (adenine and guanine) and pyrimidines (cytosine and thymine/uracil)—plays a critical role in the overall success of the synthesis. This guide provides an objective comparison of the reactivity of protected purines and pyrimidines, focusing on key aspects such as the stability of protecting groups, the lability of the glycosidic bond, and phosphoramidite coupling efficiency. The information is supported by experimental data to aid in the rational design of synthetic strategies.
Executive Summary
The inherent structural differences between the two-ring purines and single-ring pyrimidines, combined with the nature of their protecting groups, lead to significant variations in their reactivity during solid-phase oligonucleotide synthesis. Generally, protected pyrimidines exhibit greater stability and higher reactivity in desired reactions compared to protected purines. Purines, particularly deoxyguanosine, are more susceptible to side reactions such as depurination and can exhibit lower coupling efficiencies. This guide delves into the quantitative data and experimental protocols that underpin these observations.
Data Presentation: Comparative Reactivity Metrics
The following tables summarize key quantitative data comparing the reactivity of protected purines and pyrimidines.
| Parameter | Protected Purine (dA) | Protected Purine (dG) | Protected Pyrimidine (dC) | Protected Pyrimidine (dT) | Key Observation |
| Protecting Group | N⁶-Benzoyl (Bz) | N²-Isobutyryl (iBu) | N⁴-Benzoyl (Bz) | None | Standard protecting groups for exocyclic amines. |
| Phosphoramidite Stability (to hydrolysis) | Lower | Lowest | Higher | Highest | Purine phosphoramidites are more susceptible to degradation.[1] |
| Coupling Efficiency | Generally lower | Generally lower | Generally higher | Generally higher | The bulkier nature of purines can hinder coupling.[] |
| Glycosidic Bond Stability (Depurination) | Susceptible | More susceptible | Stable | Stable | The glycosidic bond of purines is more labile under acidic conditions. |
Table 1: General Comparison of Reactivity between Protected Purines and Pyrimidines.
| Deprotection Reagent | Protected Nucleoside | Protecting Group | Half-life (t½) | Temperature | Reference |
| Conc. NH₄OH | deoxyCytidine (dC) | N⁴-Benzoyl (Bz) | 2 hours | Room Temp | [3] |
| Aqueous Methylamine | deoxyAdenosine (dA) | N⁶-Benzoyl (Bz) | < 1 min | Not specified | [4] |
| Aqueous Methylamine | deoxyCytidine (dC) | N⁴-Benzoyl (Bz) | < 1 min | Not specified | [4] |
Table 2: Comparative Deprotection Rates of N-Acyl Protecting Groups. Note: Direct comparison is challenging due to different reaction conditions in the available literature. However, it is evident that methylamine-based reagents offer significantly faster deprotection for both purines and pyrimidines compared to ammonium hydroxide alone.
| Acidic Condition | Protected Nucleoside | Half-life (t½) of Depurination |
| 3% Dichloroacetic Acid (DCA) in CH₂Cl₂ | N⁶-Benzoyl-dA | 77 minutes |
| 3% Dichloroacetic Acid (DCA) in CH₂Cl₂ | N²-Isobutyryl-dG | ~180 minutes |
| 3% Trichloroacetic Acid (TCA) in CH₂Cl₂ | N⁶-Benzoyl-dA | 19 minutes |
Table 3: Comparative Stability of the Glycosidic Bond (Depurination Rates) of Protected Purines. Pyrimidines are generally stable under these conditions and do not undergo significant depyrimidination.
Experimental Protocols
Protocol 1: Comparative Analysis of N-Acyl Protecting Group Deprotection by HPLC
This protocol allows for the kinetic analysis of the removal of N-acyl protecting groups from a purine (e.g., N⁶-benzoyl-deoxyadenosine) and a pyrimidine (e.g., N⁴-benzoyl-deoxycytidine).
Materials:
-
N⁶-benzoyl-deoxyadenosine
-
N⁴-benzoyl-deoxycytidine
-
Concentrated ammonium hydroxide
-
Methanol
-
Reverse-phase HPLC system with a C18 column
-
UV detector
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Small, sealable reaction vials
Procedure:
-
Prepare stock solutions of N⁶-benzoyl-deoxyadenosine and N⁴-benzoyl-deoxycytidine in methanol.
-
In separate sealed vials, add a known concentration of the protected nucleoside.
-
Initiate the deprotection reaction by adding a specific volume of concentrated ammonium hydroxide to each vial at a controlled temperature (e.g., 55°C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial and immediately quench the reaction by diluting it in the HPLC mobile phase A.
-
Inject the quenched samples into the HPLC system.
-
Elute with a gradient of mobile phase B (e.g., 5-50% over 20 minutes) to separate the protected nucleoside from the deprotected product.
-
Monitor the elution at a suitable wavelength (e.g., 260 nm).
-
Integrate the peak areas of the protected and deprotected species at each time point.
-
Calculate the percentage of deprotection over time and determine the deprotection half-life for each nucleoside.
Protocol 2: Comparative Analysis of Phosphoramidite Coupling Efficiency by Trityl Cation Assay
This protocol quantifies the coupling efficiency of purine and pyrimidine phosphoramidites during solid-phase oligonucleotide synthesis.[]
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Protected purine phosphoramidite (e.g., dG(iBu)-CE Phosphoramidite)
-
Protected pyrimidine phosphoramidite (e.g., dT-CE Phosphoramidite)
-
Standard oligonucleotide synthesis reagents (activator, capping, oxidation, deblocking solutions)
-
UV-Vis spectrophotometer
Procedure:
-
Program the DNA synthesizer to perform a short oligonucleotide synthesis (e.g., a 10-mer) using the purine phosphoramidite.
-
During each synthesis cycle, collect the deblocking solution containing the cleaved dimethoxytrityl (DMT) cation after the coupling step.
-
Measure the absorbance of the collected solution at 495 nm. This absorbance is proportional to the number of coupled molecules in the preceding cycle.
-
Repeat the synthesis with the pyrimidine phosphoramidite under identical conditions.
-
Calculate the stepwise coupling efficiency for each cycle using the following formula: Coupling Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100
-
Compare the average stepwise coupling efficiencies of the purine and pyrimidine phosphoramidites.
Mandatory Visualization
Caption: Workflow of solid-phase oligonucleotide synthesis and deprotection.
Caption: Logical comparison of factors influencing purine and pyrimidine reactivity.
Conclusion
The comparative analysis of the reactivity of protected purines and pyrimidines underscores the importance of considering the inherent chemical properties of these nucleobases in the design of oligonucleotide synthesis strategies. Protected pyrimidines are generally more robust and reactive in the desired coupling reactions, while protected purines, particularly deoxyguanosine, require more careful optimization of synthesis and deprotection conditions to minimize side reactions like depurination and to ensure high coupling efficiencies. The provided data and protocols offer a framework for researchers to evaluate and select the most appropriate building blocks and reaction conditions for the successful synthesis of high-quality oligonucleotides.
References
A Comparative Guide to the Synthesis of N6-Functionalized Purines
For Researchers, Scientists, and Drug Development Professionals
N6-functionalized purines are a cornerstone of medicinal chemistry and chemical biology. This class of compounds, which includes vital signaling molecules like cytokinins and a plethora of therapeutic agents, owes its significance to the diverse functionalities that can be installed at the N6 position of the purine core. The strategic modification of this position modulates the biological activity, selectivity, and pharmacokinetic properties of these molecules. This guide provides an objective comparison of the two predominant synthetic strategies for achieving N6-functionalization: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, supported by experimental data and detailed protocols.
Core Synthetic Strategies: A Head-to-Head Comparison
The introduction of a nitrogen-based substituent at the C6 position of a purine is most commonly accomplished by leveraging the reactivity of a 6-halopurine precursor. The two most reliable and widely adopted methods to forge this crucial C-N bond are Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often straightforward approach for the N6-functionalization of purines. This method involves the displacement of a leaving group, typically a halogen, at the C6 position by an amine nucleophile. The electron-deficient nature of the purine ring system facilitates this addition-elimination mechanism.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1] This method is particularly valuable when the SNAr reaction is sluggish or fails, for instance, with less reactive aryl halides or sterically hindered amines. The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base.
Quantitative Data Comparison
The choice between SNAr and Buchwald-Hartwig amination often depends on the nature of the amine and the purine substrate. The following tables summarize representative yields for the synthesis of various N6-functionalized purines using these two methods.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Data
| Starting Material | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Chloropurine | ω-Amino acids | Na₂CO₃ | Water | Reflux | 3 | Moderate |
| 6-Chloropurine-9-riboside | Benzylamine | Triethylamine | n-Butanol | 90 | 4 | Not Specified |
| 6-Chloropurine-9-riboside | 2-Methoxybenzylamine | Triethylamine | n-Butanol | 90 | 4 | Not Specified |
| 6-Chloropurine-9-riboside | 4-Chlorobenzylamine | Triethylamine | n-Butanol | 90 | 4 | Not Specified |
| 6-Chloropurine | Furfurylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Buchwald-Hartwig Amination Data
| Starting Material | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromo-2'-deoxyadenosine (protected) | Aniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 100 | Not Specified | High |
| 6-Chloro-2'-deoxyadenosine (protected) | Aniline | Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ | Toluene | 100 | Not Specified | Good |
| 6-Bromopurine ribonucleoside (protected) | 4-Methoxyaniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 100 | Not Specified | High |
| 6-Chloropurine ribonucleoside (protected) | 4-Methoxyaniline | Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ | Toluene | 100 | Not Specified | Good |
Experimental Protocols
Key Experiment 1: Synthesis of N-(Purin-6-yl)amino Carboxylic Acids via SNAr[2]
This protocol describes the synthesis of N6-substituted purines with amino acid side chains.
Materials:
-
6-Chloropurine
-
Corresponding ω-amino acid
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
A mixture of 6-chloropurine (1 equivalent), the corresponding omega-amino acid (1 equivalent), and sodium carbonate (2 equivalents) is heated under reflux in water for 3 hours.
-
After cooling, the reaction mixture is acidified to pH 3-4 with 2 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the N-(purin-6-yl)amino carboxylic acid.
Key Experiment 2: Synthesis of N6-Arylpurine Nucleosides via Buchwald-Hartwig Amination[1]
This protocol details the palladium-catalyzed synthesis of N6-aryl adenosine derivatives.
Materials:
-
Protected 6-bromo- or 6-chloropurine nucleoside
-
Aryl amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried flask, add the 6-halopurine nucleoside (1 equivalent), aryl amine (1.2 equivalents), cesium carbonate (1.4 equivalents), palladium(II) acetate (0.05-0.10 equivalents), and Xantphos (0.075-0.15 equivalents).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous toluene is added, and the reaction mixture is heated to 100 °C.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N6-arylpurine nucleoside.
Alternative Synthetic Routes
Recent advances in synthetic methodology have introduced alternative pathways to N6-functionalized purines. One notable example is the direct N6-arylation of adenosine , which circumvents the need for a pre-installed halogen at the C6 position. Both copper-catalyzed and metal-free approaches for this transformation have been reported, offering a more atom-economical route.[2][3]
Conclusion
The synthesis of N6-functionalized purines is a mature field with a robust toolbox of synthetic methods. The classical SNAr reaction remains a simple and effective method, particularly for reactions with aliphatic and electron-rich benzylic amines. For more challenging couplings involving less reactive amines or for achieving higher yields and broader substrate scope, the Buchwald-Hartwig amination has emerged as the gold standard. The choice of method will ultimately depend on the specific substrates, desired scale, and the available resources. The development of direct C-H and N-H functionalization strategies continues to push the boundaries of purine synthesis, promising more efficient and environmentally benign routes in the future.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
